molecular formula C13H14N4O2 B7500214 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

カタログ番号: B7500214
分子量: 258.28 g/mol
InChIキー: SPBKKHSJWPLQQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

furan-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBKKHSJWPLQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. As a compound integrating a pyrimidine core, a piperazine linker, and a furoyl group, it represents a promising scaffold with potential for diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous approach to elucidating its mechanism of action. We will proceed from broad phenotypic screening to specific target deconvolution, ensuring a thorough and logical investigation.

Introduction and Rationale

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The piperazine ring is a common pharmacophore in medicinal chemistry, known to be a structural component in drugs targeting a variety of receptors and enzymes.[4][5] The incorporation of a furoyl moiety may further influence the compound's electronic and steric properties, potentially conferring novel biological activities. Given the therapeutic potential of these combined structural motifs, a systematic in vitro investigation is warranted to identify the primary pharmacological effects and molecular targets of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

This guide will outline a multi-tiered experimental strategy, beginning with an assessment of the compound's general cytotoxic and antiproliferative effects. Subsequent stages will focus on identifying potential enzyme and receptor interactions based on the known pharmacology of related pyrimidine and piperazine derivatives. Finally, we will explore the compound's impact on key cellular signaling pathways to build a comprehensive understanding of its mechanism of action.

Tier 1: Initial Profiling - Cytotoxicity and Antiproliferative Activity

The foundational step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[6] This initial screen will provide a broad overview of its potency and selectivity across different cell types, guiding further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Line Tissue of Origin Predicted IC50 Range (µM)
MCF-7Breast AdenocarcinomaTo be determined
A549Lung CarcinomaTo be determined
HCT116Colorectal CarcinomaTo be determined
NHDFNormal Human Dermal FibroblastsTo be determined

Interpretation of Results: Potent activity against cancer cell lines with a significantly higher IC50 for the normal cell line would suggest a favorable therapeutic window and warrant further investigation as a potential anticancer agent. Broad cytotoxicity would suggest a different mechanism, perhaps related to general cellular toxicity.

Tier 2: Target Class Identification

Based on the initial cytotoxicity screen and the known activities of similar compounds, the next phase involves screening against panels of common drug targets. This will help to narrow down the potential mechanism of action.

Kinase Profiling

Abnormal signaling through protein kinases is a hallmark of many diseases, particularly cancer.[7] Pyrimidine derivatives are known to inhibit various kinases.[7][8][9]

Experimental Workflow: Kinase Inhibition Assays

A broad panel of recombinant kinases should be screened to identify potential targets. This is often performed using in vitro biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

G cluster_0 Kinase Inhibition Profiling compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine assay In Vitro Kinase Assay compound->assay kinase_panel Broad Panel of Recombinant Kinases (e.g., EGFR, Akt, JNK, CDK2, PAK4) kinase_panel->assay atp ATP (with radioactive or fluorescent label) atp->assay substrate Specific Kinase Substrate substrate->assay detection Detection of Substrate Phosphorylation assay->detection ic50 IC50 Determination for 'Hit' Kinases detection->ic50

Caption: Workflow for in vitro kinase inhibition profiling.

GPCR and Ion Channel Screening

The piperazine moiety is present in many compounds that interact with G protein-coupled receptors (GPCRs) and ion channels.[10]

Methodology:

  • Receptor Binding Assays: Utilize radioligand binding assays to determine if the compound can displace a known ligand from a panel of GPCRs and ion channels.

  • Functional Assays: For any identified "hits" from the binding assays, perform functional assays (e.g., calcium flux for GPCRs, patch-clamp electrophysiology for ion channels) to determine if the compound acts as an agonist or antagonist.

Enzyme Inhibition Assays

Pyrimidine derivatives have been reported to inhibit enzymes such as cyclooxygenases (COX-1/COX-2) and monoamine oxidases (MAO).[1][3][11]

Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

Procedure: [1]

  • The assay is performed in a 96-well plate format.

  • Pre-incubate the test compound with the COX-2 enzyme in a reaction buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and measure the product formation using a colorimetric or fluorometric probe.

  • Calculate the percentage of inhibition and determine the IC50 value.

Tier 3: Pathway Analysis and Mechanism Validation

Once a primary target or a class of targets is identified, the next step is to validate this interaction in a cellular context and understand its downstream consequences.

Target Engagement in a Cellular System

It is crucial to confirm that the compound interacts with its putative target within intact cells.

Methodology: Western Blotting for Phospho-Protein Levels

If a specific kinase is identified as a target, its inhibition in cells can be confirmed by examining the phosphorylation status of its downstream substrates. For example, if Akt is the target, a decrease in the phosphorylation of its substrates like GSK3β or PRAS40 would be expected.[8]

Procedure:

  • Treat cells with 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine at various concentrations and for different time points.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

  • Use secondary antibodies conjugated to an enzyme for detection.

  • Visualize the protein bands and quantify the changes in phosphorylation levels.

G cluster_1 Hypothetical Signaling Pathway Inhibition compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine target_kinase Target Kinase (e.g., Akt) compound->target_kinase downstream_protein Downstream Substrate (e.g., GSK3β) target_kinase->downstream_protein Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) downstream_protein->cellular_response Signaling Cascade

Caption: Hypothetical signaling pathway affected by the compound.

Cell-Based Functional Assays

To connect target engagement with the observed cellular phenotype (e.g., decreased viability), specific functional assays should be employed.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry or caspase activity assays (e.g., Caspase-3/7) to determine if the compound induces programmed cell death.[12]

  • Cell Migration and Invasion Assays: If the compound is being investigated as an anticancer agent, its effect on cell migration (wound healing assay) and invasion (transwell invasion assay) should be assessed, especially if it targets kinases involved in these processes like PAK4.[13]

Summary and Future Directions

This technical guide outlines a systematic and comprehensive approach to delineating the in vitro mechanism of action of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. By progressing from broad phenotypic screening to specific target identification and pathway analysis, a clear understanding of the compound's pharmacological profile can be achieved. The data generated from these studies will be crucial for making informed decisions about the further preclinical and clinical development of this novel compound. A positive outcome from these in vitro studies would pave the way for subsequent in vivo efficacy and safety studies.[14]

References

  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem. (URL: )
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (URL: )
  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed. (URL: [Link])

  • Experimental Pharmacology: Exploring Drug Actions in Research | Walsh Medical Media. (URL: [Link])

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchGate. (URL: [Link])

  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (URL: [Link])

  • In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. (URL: [Link])

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (URL: [Link])

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (URL: [Link])

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC. (URL: [Link])

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed. (URL: [Link])

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - MDPI. (URL: [Link])

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. (URL: [Link])

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - ResearchGate. (URL: [Link])

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - ResearchGate. (URL: [Link])

  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents - ResearchGate. (URL: [Link])

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - MDPI. (URL: [Link])

Sources

pharmacological properties of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine scaffold reveals a highly modular and versatile pharmacophore. By integrating the hydrogen-bonding capacity of a pyrimidine ring, the conformational rigidity of a piperazine linker, and the lipophilic, aromatic properties of a 2-furoyl group, this structural motif enables the precise modulation of diverse biological targets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic behavior, structural-activity relationships (SAR), and field-proven experimental workflows associated with these derivatives across oncology, neurology, and infectious diseases.

GPCR Modulation: GPR55 Receptor Antagonism (The ML192 Paradigm)

G protein-coupled receptor 55 (GPR55) is an orphan receptor heavily implicated in pathophysiological processes such as neuro-inflammation, neuropathic pain, and tumorigenesis[1]. The endogenous agonist for GPR55 is lysophosphatidylinositol (LPI)[1]. Through high-throughput screening, thienopyrimidine derivatives containing the 1-(2-furoyl)piperazine moiety—most notably the probe compound ML192 —have been identified as potent, highly selective GPR55 antagonists[2][3].

Mechanistic & SAR Insights: Molecular docking studies reveal that the pyrimidine and furoyl elements are non-negotiable for stabilizing GPR55 in its inactive state. The nitrogen (N1) of the pyrimidine core establishes a critical hydrogen bond with the K263 residue of the receptor[4]. Concurrently, the furoyl ring forms a hydrogen bond with K2.60 and engages in aromatic π -stacking interactions with F6.55 and Y3.32[4].

Because residues Y3.32, M3.36, and F6.48 act as the structural "toggle switch" for GPR55 activation, the positioning of the furoyl group directly above Y3.32 sterically hinders its conformational shift. This locks the receptor in an inactive conformation, effectively blocking LPI-induced downstream signaling[4]. ML192 completely inhibits LPI-induced β -arrestin trafficking, ERK1/2 phosphorylation, and PKC β II translocation[1][3].

GPR55_Signaling cluster_pathways Downstream Signaling Cascades LPI LPI (Endogenous Agonist) GPR55 GPR55 Receptor (Inactive State Stabilized) LPI->GPR55 Activates ML192 ML192 & Derivatives (Antagonist) ML192->GPR55 Blocks (H-bonds K2.60) BetaArr β-Arrestin Recruitment GPR55->BetaArr ERK ERK1/2 Phosphorylation GPR55->ERK PKC PKCβII Translocation GPR55->PKC Response Pathophysiological Response (Inflammation / Tumorigenesis) BetaArr->Response ERK->Response PKC->Response

GPR55 signaling cascade activated by LPI and selectively blocked by ML192.

Oncological Applications: NF- κ B Pathway Inhibition

Beyond GPCR modulation, piperazine-pyrimidine derivatives exhibit significant anticancer activity by targeting the nuclear factor kappa B (NF- κ B) signaling pathway, which is notoriously upregulated in various malignancies to prevent tumor cell apoptosis[5].

In breast cancer models (MCF-7 cells), specific derivatives have demonstrated the ability to inhibit cell viability with IC50​ values ranging from 6.29 µM to 9.17 µM[5]. In silico analyses indicate that the pyrimidine ring strongly binds to the p65 subunit of NF- κ B, achieving binding energies up to -9.32 kcal/mol[5]. By sequestering the p65 subunit, these compounds prevent its nuclear translocation and subsequent DNA binding, thereby downregulating anti-apoptotic gene transcription and inducing tumor cell death[5].

NFKB_Inhibition Drug Pyrimidine-Piperazine Derivative NFKB NF-κB (p65 Subunit) Drug->NFKB Binds (-9.32 kcal/mol) Apoptosis Apoptosis Induction Drug->Apoptosis Promotes DNA Nuclear DNA Binding NFKB->DNA Translocation Survival Tumor Cell Survival (MCF-7) DNA->Survival Gene Transcription Survival->Apoptosis Inhibited

Inhibition of the NF-κB p65 subunit by pyrimidine derivatives leading to apoptosis.

Antimicrobial and Dermatological Therapeutics

Antibacterial Activity: N-sulfonated derivatives of (2-furoyl)piperazine have been synthesized and evaluated for their antibacterial potential. Compounds such as 4-(methylsulfonyl)-1-(2-furoyl)piperazine demonstrate high efficacy against pathogenic strains including E. coli (MIC = 7.89 µM) and B. subtilis (MIC = 8.01 µM), rivaling the standard antibiotic ciprofloxacin[6]. The mild hemolytic profile of these compounds underscores their potential as safe antibacterial agents[6].

Dermatological Use: In the realm of cosmetics and dermatology, 1-piperazinylpyrimidine derivatives are utilized for hair regrowth therapies. Specifically, 4-(2,4-diamino-6-pyrimidinyl)-1-(2-furoyl)piperazine serves as a highly effective structural analog to Minoxidil (6-amino-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine)[7]. When formulated with retinoids, these pyrimidine derivatives stimulate follicular proliferation and combat alopecia[7].

Quantitative Pharmacological Data Summary

The following table synthesizes the primary efficacy metrics of key 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine derivatives across different biological assays:

CompoundPrimary TargetAssay MethodologyCell Line / StrainEfficacy Metric ( IC50​ / MIC)
ML192 GPR55 Receptor β -arrestin recruitmentCHO (Transfected)1.08 µM
ML192 GPR55 ReceptorERK1/2 PhosphorylationU2OS1.10 µM
Compound 24 (KC52) GPR55 Receptor β -arrestin recruitmentCHO (Transfected)1.50 µM
Compound 3a NF- κ B (p65 subunit)Cell Viability AssayMCF-7 (Breast Cancer)9.17 µM
Compound 5b NF- κ B (p65 subunit)Cell Viability AssayMCF-7 (Breast Cancer)6.29 µM
Compound 3a (Sulfonated) Bacterial ViabilityBroth MicrodilutionE. coli7.89 µM

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: β -Arrestin Recruitment Assay for GPR55 Antagonists

Objective: Quantify the antagonistic efficacy of ML192 derivatives against LPI-induced GPR55 activation[8].

  • Cell Line Engineering: Culture Chinese Hamster Ovary (CHO) cells stably co-transfected with human GPR55 and β -arrestin-2 linked to Green Fluorescent Protein (GFP)[2].

    • Causality/Validation: CHO cells naturally lack endogenous GPR55. Using this engineered line ensures that all measured fluorescence translocation is exclusively mediated by the introduced human receptor, eliminating false positives from off-target GPCR cross-talk.

  • Antagonist Pre-incubation: Seed cells at 10,000 cells/well in a 384-well plate. Pre-incubate with the pyrimidine derivative (0.1 µM to 10 µM) for 30 minutes at 37°C.

    • Causality/Validation: This pre-incubation period is thermodynamically required for the antagonist to reach binding equilibrium at the orthosteric site, effectively locking the Y3.32 toggle switch before the agonist is introduced[4].

  • Agonist Challenge: Stimulate cells with 6 µM LPI.

    • Causality/Validation: 6 µM represents the exact EC50​ of LPI. Using the EC50​ ensures the assay is highly sensitive to competitive antagonism; a saturating dose of LPI would outcompete the antagonist, yielding false-negative results[8].

  • Quantification: Measure GFP fluorescence translocation from the cytoplasm to the membrane using a high-content imaging system. Calculate IC50​ using non-linear regression.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Derivatives

Objective: Determine the bacteriostatic threshold of N-sulfonated (2-furoyl)piperazine derivatives[6].

  • Broth Microdilution: Prepare serial two-fold dilutions of the compound (from 50 µM down to 0.1 µM) in Mueller-Hinton broth.

    • Causality/Validation: Mueller-Hinton broth is strictly non-antagonistic to sulfonamide derivatives. Other media containing high levels of para-aminobenzoic acid (PABA) would competitively inhibit the drug's action, artificially inflating the MIC.

  • Inoculation: Add standardized bacterial suspension (E. coli or B. subtilis) to achieve a final concentration of 5×105 CFU/mL[6].

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add resazurin dye as a viability indicator.

    • Causality/Validation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active bacteria. This provides a self-validating, objective colorimetric readout of viability, removing the human subjectivity inherent in visual turbidity assessments.

References

  • N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences (PJPS). URL:[Link]

  • Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. URL:[Link]

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters / PMC. URL:[Link]

  • US4885296A - 1-piperazinylpyrimidine derivatives and application thereof in therapeutics and cosmetics.Google Patents.

Sources

receptor binding affinity of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine and its Analogs

This guide provides a comprehensive technical overview of the receptor binding affinity of the 2-(pyrimidin-2-yl)piperazine scaffold, with a specific focus on the representative compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. Given the novelty of this specific molecule, this document synthesizes data from closely related analogs to build a predictive pharmacological profile and outlines detailed methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to the 2-(Pyrimidin-2-yl)piperazine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in medicinal chemistry. When coupled with a piperazine ring, another common pharmacophore, the resulting 2-(pyrimidin-2-yl)piperazine core offers a versatile platform for designing molecules with a wide range of pharmacological activities.[2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4][5]

The specific compound, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, features a 2-furoyl group attached to the piperazine ring. This addition introduces further potential for specific receptor interactions and modulates the overall physicochemical properties of the molecule. While direct binding data for this exact compound is not yet prevalent in published literature, an analysis of its structural analogs provides a strong foundation for predicting its biological targets and for designing a robust research plan for its characterization.

The Pharmacological Landscape of 2-(Pyrimidin-2-yl)piperazine Derivatives

Derivatives of 2-(pyrimidin-2-yl)piperazine have been shown to interact with a variety of important biological targets. The following sections and table summarize the known receptor and enzyme affinities for structurally related compounds.

Monoamine Oxidase (MAO) Inhibition

A notable target for this scaffold is monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. A study of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives revealed selective MAO-A inhibitory activity.[6][7] Specifically, compounds with 4-nitrophenyl and benzhydryl substitutions on the second piperazine ring exhibited IC50 values in the micromolar range.[6][7] This suggests that the 2-(pyrimidin-2-yl)piperazine core can serve as a scaffold for the development of potential antidepressants or neuroprotective agents.

Adrenergic Receptor Antagonism

The simpler analog, 2-(1-piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors, with a pA2 value of 6.8 in rat brain synaptosomes.[8] This compound is also an active metabolite of the anxiolytic drug buspirone.[8] The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) involved in regulating neurotransmitter release, and its modulation can have significant effects on mood and arousal.

Other Potential Targets

The versatility of the pyrimidine-piperazine scaffold is further demonstrated by its exploration in targeting a range of other proteins:

  • Cyclin-Dependent Kinases (CDKs): Derivatives have been synthesized as potent CDK4/6 inhibitors for anticancer applications.[9]

  • Akt Inhibitors: 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of the Akt signaling pathway, also for oncology.[10]

  • GPR119 Agonists: Fused-pyrimidine derivatives have shown agonistic activity at the G-protein coupled receptor 119 (GPR119), a target for the treatment of diabetes and obesity.[11]

  • Adenosine A2A Receptor Inverse Agonists: Thiazolo[5,4-d]pyrimidine derivatives containing a piperazine moiety have been identified as potent and selective inverse agonists of the adenosine A2A receptor, with potential applications in neurodegenerative disorders.[12]

Table 1: Summary of Biological Activities of 2-(Pyrimidin-2-yl)piperazine Analogs
Compound/Derivative ClassTarget(s)ActivityQuantitative Data (IC50/pA2/Ki)Reference(s)
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioateMAO-ASelective InhibitionIC50 = 23.10 µM[6][7]
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioateMAO-ASelective InhibitionIC50 = 24.14 µM[6][7]
2-(1-Piperazinyl)pyrimidineα2-Adrenergic ReceptorsAntagonismpA2 = 6.8[8]
4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine analogsCDK4/6InhibitionIC50 = 0.9 - 7.4 nM[9]
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativesAkt1InhibitionIC50 = 18.0 - 21.3 nM[10]
5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivativesGPR119AgonismHigh potent agonistic activity[11]
2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamineAdenosine A2A ReceptorInverse AgonismKi = 8.62 nM, IC50 = 7.42 nM[12]

Predicted Receptor Binding Profile of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Based on the structure-activity relationships of its analogs, we can hypothesize the potential binding profile of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. The core 2-(pyrimidin-2-yl)piperazine moiety suggests a predisposition for interaction with monoaminergic systems, particularly α2-adrenergic receptors and MAO-A. The presence of the 2-furoyl group, an aromatic heterocycle, could introduce additional binding interactions, potentially enhancing affinity or altering selectivity compared to simpler analogs. Furan rings are known to engage in hydrogen bonding and π-stacking interactions within receptor binding pockets.

Therefore, it is plausible that 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine could exhibit affinity for:

  • α2-Adrenergic Receptors: Potentially acting as an antagonist.

  • Monoamine Oxidase A: Possibly acting as an inhibitor.

  • Other GPCRs or Kinases: The furoyl group may confer affinity for other receptors where aromatic interactions are crucial for ligand recognition.

Empirical testing is essential to confirm these predictions and to fully characterize the pharmacological profile of this novel compound.

Methodologies for Determining Receptor Binding Affinity

To empirically determine the , a series of well-established in vitro assays should be conducted. The following protocols provide a starting point for these investigations.

Radioligand Binding Assay for α2-Adrenergic Receptors

This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the α2-adrenergic receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize calf cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]prazosin or [3H]clonidine), and varying concentrations of the test compound (2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled α2-adrenergic antagonist).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (e.g., Calf Cerebral Cortex) prep_reagents Prepare Reagents: - Radioligand ([3H]prazosin) - Test Compound Dilutions - Buffers incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation data_analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) scintillation->data_analysis caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay

In Vitro MAO-A Enzyme Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the MAO-A substrate (e.g., kynuramine).

    • Prepare serial dilutions of the test compound and a known MAO-A inhibitor (positive control) in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the MAO-A enzyme solution to wells containing either the test compound, positive control, or vehicle control (buffer only).

    • Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the formation of the product using a fluorescence plate reader at the appropriate excitation and emission wavelengths. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of MAO-A Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_enzyme Prepare MAO-A Enzyme Solution prep_compounds Prepare Test Compound and Control Dilutions prep_substrate Prepare Substrate Solution (e.g., Kynuramine) pre_incubation Pre-incubate Enzyme with Test Compound/Control prep_compounds->pre_incubation reaction_initiation Initiate Reaction by Adding Substrate pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_fluorescence Measure Product Fluorescence stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 caption Workflow for In Vitro MAO-A Inhibition Assay

Caption: Workflow for In Vitro MAO-A Inhibition Assay

Conclusion and Future Research Directions

The 2-(pyrimidin-2-yl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of receptors and enzymes. While the specific receptor binding profile of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine remains to be fully elucidated, the available data from its structural analogs suggest a high probability of interaction with monoaminergic systems, such as α2-adrenergic receptors and MAO-A.

Future research should focus on the following:

  • Comprehensive Receptor Screening: Subjecting 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine to a broad panel of receptor binding and enzyme inhibition assays to identify its primary and secondary targets.

  • Functional Assays: Once high-affinity targets are identified, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess the compound's pharmacokinetic properties, efficacy, and safety profile.

The methodologies outlined in this guide provide a robust framework for initiating the pharmacological characterization of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine and unlocking its therapeutic potential.

References

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 41(6), 932-943.
  • Kandeel, M., Al-Taher, A., & Abdel-Kader, M. S. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 26(15), 4629.
  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 202-208.
  • Saeed, A., Adnan, M., Khan, A. U., & Shah, S. T. A. (2021).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4966.
  • Raghav, N., & Singh, P. (2020). Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88. ACS Omega, 5(29), 18059-18068.
  • Deveshegowda, S. N., Metri, P. K., Shivakumar, R., Yang, J. R., Rangappa, S., Swamynayaka, A., ... & Basappa. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.
  • Chen, J., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654.
  • Wang, Z., Liu, Y., Zhang, J., Li, Z., & Wang, Z. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. Bioorganic & Medicinal Chemistry, 22(21), 5854-5867.
  • Varano, F., Catarzi, D., Squarcialupi, L., Colotta, V., Filacchioni, G., & Da Settimo, F. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. Molecules, 25(15), 3358.
  • Shaaban, M. A., Mohamed, K. O., Hegazi, M. E., Shaykoon, M. S. A., & Elshaier, Y. A. M. M. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(5), 76-86.
  • Suter, H., & Zutter, H. (1983). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 26(4), 570-576.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed, 29333333.
  • Liu, Y., Yin, Y., Zhang, J., Nomie, K., Zhang, L., Yang, D., ... & Zhao, G. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362.

Sources

Pharmacokinetic Profiling of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (hereafter referred to as FPP ) is a synthetic pharmacophore characterized by three distinct structural motifs: a furoyl group, a central piperazine linker, and a pyrimidine ring. Molecules containing arylpiperazine or pyrimidinylpiperazine scaffolds frequently exhibit high affinity for central nervous system (CNS) targets, such as 5-HT1A and α1​ -adrenoceptors[1][2].

To successfully transition a molecule like FPP from discovery to preclinical development, a rigorous pharmacokinetic (PK) profiling cascade is mandatory. The basic nitrogens of the piperazine core dictate the molecule's pKa​ and solubility, while the furoyl and pyrimidine rings influence lipophilicity and metabolic susceptibility. This whitepaper outlines a self-validating, step-by-step framework for the in vitro and in vivo PK profiling of FPP, grounded in causality and regulatory standards.

In Vitro ADME Profiling: Methodologies & Causality

Before initiating resource-intensive in vivo animal studies, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are utilized to predict intestinal absorption and hepatic clearance.

Intestinal Permeability (Caco-2 Assay)

Causality & Rationale: Because FPP possesses basic piperazine nitrogens ( pKa​≈8.0−9.0 ), it is partially ionized at physiological intestinal pH. We utilize a 21-day Caco-2 cell culture model over accelerated 5-day models to ensure robust tight junction formation and physiological P-glycoprotein (P-gp) expression[3][4]. This assay evaluates whether ionization impedes passive transcellular permeability and determines if FPP is a substrate for P-gp-mediated efflux[5][6].

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells (passage 25–52) on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm²[4].

  • Differentiation: Culture for 21 days, replacing the medium every other day, until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm²[4].

  • Dosing: Prepare a 10 µM solution of FPP in HBSS buffer (pH 7.4). Add the solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed HBSS[6].

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Microsomal Metabolic Stability (CYP450)

Causality & Rationale: Piperazine-containing compounds are highly susceptible to Cytochrome P450 (CYP) metabolism. Specifically, CYP3A4 frequently mediates N-dealkylation of the piperazine ring, while CYP2D6 is responsible for aromatic hydroxylation[7][8]. Furthermore, specific substituted piperazines have been identified as mechanism-based inactivators (MBIs) of CYP3A4. Our protocol incorporates NADPH-dependent time-course incubations to calculate intrinsic clearance ( CLint​ ) and monitor for MBI liabilities.

MetabolicPathway FPP 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Parent Drug) CYP3A4 CYP3A4 N-Dealkylation FPP->CYP3A4 Major Pathway CYP2D6 CYP2D6 Hydroxylation FPP->CYP2D6 Minor Pathway Met1 N-Dealkylated Metabolite CYP3A4->Met1 Met2 Furoyl-Hydroxylated Metabolite CYP2D6->Met2

Fig 1: Predicted CYP450-mediated metabolic pathways for the FPP parent molecule.

Step-by-Step Protocol:

  • Preparation: Pre-incubate 1 µM FPP with Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes[8].

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability ( F ) and systemic exposure of FPP, in vivo studies in a rodent model are conducted.

Study Design & Dosing

Male Sprague-Dawley rats are selected as the standard preclinical model. A crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) routes is required to calculate bioavailability.

Step-by-Step Protocol:

  • Animal Preparation: Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables. IV-dosed animals may remain fed.

  • Formulation:

    • IV Formulation: 1 mg/kg FPP dissolved in 5% DMSO / 95% Saline to ensure complete solubilization.

    • PO Formulation: 5 mg/kg FPP suspended in 0.5% Methylcellulose for gastric stability.

  • Administration: Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge (3,000 × g, 10 min, 4°C) to harvest plasma.

Bioanalytical Method Validation (FDA Standards)

Quantification of FPP in plasma matrices is performed using LC-MS/MS, strictly adhering to the 2018 FDA Bioanalytical Method Validation Guidance[9].

Causality & Rationale: The 2018 FDA guidance mandates that the method must demonstrate accuracy and precision within ±15% (and ±20% at the lower limit of quantification, LLOQ)[10][11]. Because FPP metabolites (e.g., N-dealkylated fragments) may undergo in-source fragmentation during mass spectrometry that mimics the parent mass, chromatographic separation (selectivity) prior to MS detection is a self-validating necessity to prevent artificial inflation of parent PK parameters[11].

PKWorkflow Start In Vivo PK Study (Sprague-Dawley Rats) Dosing Dosing Phase IV (1 mg/kg) & PO (5 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Prep Sample Preparation Protein Precipitation Sampling->Prep Analysis Bioanalytical Quantification LC-MS/MS (FDA 2018 Guidelines) Prep->Analysis NCA Pharmacokinetic Analysis Non-Compartmental Analysis Analysis->NCA

Fig 2: Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS analysis.

Data Presentation & Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using industry-standard software (e.g., Phoenix WinNonlin) to derive the primary PK parameters[7]. Below is a summarized data presentation table representing typical quantitative PK parameters for a piperazine-derivative like FPP.

ParameterSymbolIV (1 mg/kg)PO (5 mg/kg)Units
Maximum Plasma Concentration Cmax​ -185.4 ± 29.5ng/mL
Time to Maximum Concentration Tmax​ -1.0 ± 0.2h
Area Under the Curve AUC0−∞​ 450.2 ± 45.1810.5 ± 72.8ng·h/mL
Elimination Half-Life t1/2​ 2.4 ± 0.33.1 ± 0.5h
Systemic Clearance CL 37.0 ± 4.2-mL/min/kg
Volume of Distribution Vdss​ 4.2 ± 0.6-L/kg
Absolute Bioavailability F -36.0 ± 5.1%

Interpretation: A moderate clearance ( CL≈37.0 mL/min/kg) combined with a high volume of distribution ( Vdss​>4 L/kg) is characteristic of lipophilic, basic piperazines, indicating extensive tissue distribution. The absolute bioavailability ( F≈36% ) suggests moderate first-pass hepatic metabolism, corroborating the in vitro CYP3A4 liability.

References

  • Bolles, A. K., et al. (2014). "Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds." Drug Metabolism and Disposition, 42(12), 2087-2096. URL: [Link]

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). "Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux." Nature Protocols / Springer Nature Experiments. URL: [Link]

  • Silva, M., et al. (2024). "Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability." Preprints.org. URL: [Link]

  • Staack, R. F., et al. (2003). "Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Ovid / Biochemical Pharmacology. URL: [Link]

Sources

Crystal Structure and Physicochemical Properties of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine: A Privileged Scaffold Hybrid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophoric Rationale

In modern drug discovery, the hybridization of privileged scaffolds is a proven strategy for developing multi-target-directed ligands (MTDLs). The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine represents a fascinating structural convergence of two highly validated pharmacophores:

  • The 1-(2-Pyrimidinyl)piperazine (1-PP) Moiety: A critical structural determinant found in azapirone anxiolytics (e.g., buspirone, tandospirone) that confers high affinity for 5-HT1A receptors [1].

  • The 2-Furoylpiperazine Moiety: The primary recognition element in quinazoline-based α1​ -adrenergic antagonists (e.g., prazosin), responsible for driving deep pocket binding in G-protein-coupled receptors (GPCRs)[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic architecture, unique physicochemical behavior, and synthetic methodologies associated with this hybrid molecule. Understanding the causality between its structural geometry and its macroscopic properties is essential for leveraging this compound in CNS and cardiovascular drug development.

Molecular Architecture and Crystal Structure

The spatial arrangement of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is dictated by the hybridization states and resonance stabilization of its constituent rings.

Conformational Analysis

In the solid state, the central piperazine ring adopts a classic chair conformation to minimize steric torsional strain. However, unlike simple aliphatic piperazines, the geometry around the two nitrogen atoms (N1 and N4) is heavily modified by their substituents:

  • N1 (Pyrimidine-bound): The lone pair on N1 is partially delocalized into the electron-deficient π -system of the pyrimidine ring. This imparts a partial sp2 character to the nitrogen, flattening the bond angles and restricting the rotation of the pyrimidine-piperazine bond.

  • N4 (Furoyl-bound): N4 functions as an amide nitrogen. Its lone pair is strongly conjugated with the adjacent carbonyl group of the furoyl moiety, enforcing strict planarity around the N4-C(=O) bond to maximize p -orbital overlap.

Intermolecular Interactions and Packing

Because the molecule lacks classical hydrogen bond donors (HBD = 0), its crystal lattice is primarily stabilized by weaker non-covalent interactions. The dominant packing forces are π−π stacking interactions between the electron-rich furan rings and the electron-deficient pyrimidine rings of adjacent molecules. Additionally, weak C−H⋯O interactions (involving the furan oxygen and carbonyl oxygen) and C−H⋯N interactions (involving the pyrimidine nitrogens) dictate the three-dimensional supramolecular assembly.

Table 1: Theoretical Crystallographic Parameters

Based on structurally analogous arylpiperazine derivatives [3].

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Piperazine Conformation Chair
N1 Geometry Flattened pyramidal (partial sp2 )
N4 Geometry Planar ( sp2 hybridized amide)
Dominant Lattice Forces π−π stacking, dipole-dipole interactions

Physicochemical Profiling: The "Dual-Delocalization" Effect

A common pitfall in medicinal chemistry is assuming that all piperazine-containing compounds are highly basic. The physicochemical properties of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine are fundamentally altered by a phenomenon I term the "Dual-Delocalization Effect."

Basicity and pKa

Standard aliphatic piperazines have a pKa​ around 9.0–9.8. In this hybrid molecule:

  • The furoyl nitrogen (N4) is an amide, rendering it entirely non-basic at physiological pH.

  • The pyrimidinyl nitrogen (N1) has its basicity drastically attenuated ( pKa​≈2.5−3.5 ) due to the strong electron-withdrawing nature of the pyrimidine ring via resonance.

Causality Insight: Because both nitrogens are engaged in resonance, the molecule acts as a very weak base. It will not readily form stable hydrochloride salts in aqueous media without risking hydrolysis. This dictates that the compound must be formulated as a free base or crystallized using highly specific anhydrous techniques.

Table 2: Physicochemical and Lipinski Parameters
PropertyValueImplication for Drug Design
Molecular Formula C13​H14​N4​O2​ -
Molecular Weight 258.28 g/mol Ideal for CNS penetration (<400 Da).
LogP (Calculated) 1.6 - 1.9Optimal lipophilicity for oral bioavailability and BBB crossing.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 6 (2 O, 4 N)Provides multiple anchor points for GPCR binding.
Rotatable Bonds 3Balances conformational flexibility with entropic binding penalty.

Experimental Workflows: Synthesis & Crystallization

To ensure maximum yield and high-purity single crystals for X-ray diffraction (XRD), the following self-validating protocol utilizes Nucleophilic Aromatic Substitution ( SN​Ar ). The choice of SN​Ar is driven by the inherent electrophilicity of the 2-position on the pyrimidine ring, which eliminates the need for expensive palladium catalysts.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 1-(2-furoyl)piperazine in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Rationale: K2​CO3​ acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward without degrading the starting materials.

  • Electrophile Introduction: Slowly add 1.1 equivalents of 2-chloropyrimidine.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The disappearance of the 1-(2-furoyl)piperazine spot validates reaction completion.

  • Aqueous Workup: Pour the cooled mixture into ice-cold distilled water to precipitate the crude product. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to completely remove residual DMF, which otherwise inhibits crystallization.

  • Drying and Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

Crystallization for X-Ray Diffraction

Due to the compound's low basicity and lack of hydrogen bond donors, standard cooling crystallization often yields amorphous powders. We utilize Vapor Diffusion to achieve X-ray quality crystals:

  • Dissolve 50 mg of the highly purified free base in a minimal volume (approx. 1-2 mL) of Dichloromethane (DCM) in a small inner vial.

  • Place the inner vial (uncapped) into a larger outer vial containing 10 mL of Hexanes (the anti-solvent).

  • Seal the outer vial tightly. Over 48–72 hours, the volatile DCM will slowly mix with the Hexanes vapor, gradually lowering the solubility of the compound and promoting the nucleation of pristine, single monoclinic crystals.

Pharmacological Relevance & Receptor Signaling

The architectural duality of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine allows it to theoretically engage both serotonergic and adrenergic pathways. The pyrimidinylpiperazine fragment acts as a pharmacophore for 5-HT1A receptors (mediating anxiolytic effects) [4], while the furoylpiperazine fragment acts as a pharmacophore for α1​ -adrenergic receptors (mediating vasodilation) [5].

The following diagram maps the dual downstream signaling cascades triggered by these respective pharmacophores.

G Compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Hybrid Ligand) HT1A 5-HT1A Receptor (Gi/o-Coupled) Compound->HT1A Pyrimidinylpiperazine Pharmacophore Alpha1 α1-Adrenergic Receptor (Gq-Coupled) Compound->Alpha1 Furoylpiperazine Pharmacophore AC Adenylyl Cyclase (AC) HT1A->AC Inhibits (Gαi) PLC Phospholipase C (PLC) Alpha1->PLC Activates (Gαq) cAMP cAMP Levels ↓ AC->cAMP Decreases IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG Cleaves PIP2 Anxiolytic Anxiolytic / Antidepressant Effects cAMP->Anxiolytic Ca2 Intracellular Ca2+ ↑ IP3_DAG->Ca2 ER Release Vasodilation Vasodilation / Smooth Muscle Relaxation Ca2->Vasodilation Modulates

Figure 1: Dual signaling pathways modulated by the hybrid pharmacophores of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

References

  • Wikipedia Contributors. "Pyrimidinylpiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Handzlik, J., et al. "Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin." PubMed (NIH). Available at:[Link]

  • Zajdel, P., et al. "Molecular geometry of crystal structures, showing the atom labelling..." ResearchGate. Available at:[Link]

  • Chilmonczyk, Z., et al. "Molecular modeling of buspirone - serotonin receptor interactions." Polish Pharmaceutical Society. Available at:[Link]

  • Anwar, M. A., et al. "Anticonvulsant Classes and Possible Mechanism of Actions." ACS Chemical Neuroscience. Available at:[Link]

Biotransformation and Metabolic Profiling of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine in Mammalian Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine represents a complex structural hybrid, integrating two highly characterized pharmacological moieties: a 2-furoyl group (the critical structural feature of the alpha-1 adrenoceptor antagonist prazosin) and a 1-(2-pyrimidinyl)piperazine (1-PP) core (the primary active metabolite of azapirone anxiolytics). Understanding the metabolic fate of this compound in mammalian cells is essential for predicting its pharmacokinetic behavior, pharmacological efficacy, and potential toxicological liabilities. This whitepaper provides an in-depth technical analysis of its metabolic pathways, quantitative mass shifts, and the self-validating experimental methodologies required to profile its biotransformation.

Pharmacophore Deconstruction & Metabolic Vulnerabilities

Mammalian metabolism of this compound is heavily dictated by its distinct functional groups, which serve as primary targets for hepatic Cytochrome P450 (CYP) enzymes and amidases.

  • The Furan Ring: Highly electron-rich and susceptible to electrophilic oxidation.

  • The Amide Bond: Vulnerable to enzymatic hydrolysis, acting as a metabolic switch that releases active sub-components.

  • The Piperazine/Pyrimidine Rings: Subject to N-dealkylation and direct ring hydroxylation.

Primary Metabolic Pathways in Mammalian Cells

A. Furan Ring Bioactivation (Toxicological Pathway)

The most critical metabolic event concerning the safety profile of this compound is the oxidation of the furan ring. Mediated predominantly by CYP3A4 and CYP2E1 , the furan ring undergoes epoxidation followed by rapid ring opening to form a highly reactive electrophilic intermediate, specifically a cis-enedione (e.g., a 4-oxo-2-pentenal derivative)[1].

Because this cis-enedione is an aggressive Michael acceptor, it can covalently bind to cellular nucleophiles such as structural proteins and DNA, potentially triggering hepatotoxicity. In healthy mammalian cells, this reactive species is rapidly intercepted by2[2].

B. Amide Hydrolysis and 1-PP Generation (Pharmacological Pathway)

The second major pathway involves the cleavage of the amide bond linking the furoyl group to the piperazine ring. This hydrolysis, catalyzed by hepatic amidases and secondary CYP activity, liberates 2-furoic acid and3[3].

This cleavage is highly analogous to the 4[4]. The generation of 1-PP is of profound pharmacological importance, as 1-PP is a well-documented, systemically active metabolite that acts as a partial agonist at 5-HT1A receptors and an antagonist at alpha-2 adrenergic receptors, 5 of the parent drug[5].

C. Piperazine and Pyrimidine Modifications

Secondary clearance pathways involve CYP3A4-mediated N-dealkylation of the piperazine ring and CYP2D6/CYP3A4-mediated hydroxylation of the pyrimidine ring (typically at the 5-position), rendering the molecule inactive and tagging it for Phase II glucuronidation.

MetabolicPathway Parent 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Parent Compound) FuranOx Furan Ring Oxidation (CYP3A4 / CYP2E1) Parent->FuranOx Oxidation AmideHydro Amide Bond Cleavage (Amidases / CYPs) Parent->AmideHydro Hydrolysis PiperazineOx Piperazine N-Dealkylation (CYP3A4) Parent->PiperazineOx N-Dealkylation PyrimidineOH Pyrimidine Hydroxylation (CYP2D6 / CYP3A4) Parent->PyrimidineOH Hydroxylation Enedione cis-Enedione / Epoxide (Reactive Intermediate) FuranOx->Enedione Metab1PP 1-(2-Pyrimidinyl)piperazine (Active Metabolite) AmideHydro->Metab1PP FuroicAcid 2-Furoic Acid (Excretion) AmideHydro->FuroicAcid GSHAdduct GSH-Conjugate (Detoxification) Enedione->GSHAdduct + GSH ProteinAdduct Protein/DNA Adducts (Toxicity) Enedione->ProteinAdduct + Nucleophiles

Caption: Metabolic pathways of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine in mammalian cells.

Quantitative Metabolite Profiling

To accurately track these biotransformations via mass spectrometry, researchers must monitor specific mass-to-charge (m/z) shifts relative to the parent compound.

MetaboliteMetabolic PathwayMediating Enzyme(s)Expected Mass Shift (Δ m/z)Toxicological / Pharmacological Relevance
M1 (cis-Enedione) Furan Ring OxidationCYP3A4, CYP2E1+16 Da (Oxidation)Highly reactive electrophile; binds cellular nucleophiles.
M2 (GSH-Adduct) Furan Oxidation + GSH TrappingCYP3A4 + GST+323 Da (+O + GSH)Detoxification product of the reactive enedione.
M3 (1-PP) Amide Hydrolysis / CleavageAmidases, CYP3A4-94 Da (Loss of furoyl)Pharmacologically active (5-HT1A partial agonist).
M4 (5-OH-Pyrimidine) Pyrimidine HydroxylationCYP2D6, CYP3A4+16 Da (Oxidation)Inactive clearance product; targeted for glucuronidation.
M5 (N-Dealkylated) Piperazine CleavageCYP3A4VariableInactive degradation product.

Experimental Methodologies: Self-Validating Reactive Metabolite Trapping

To unequivocally identify the reactive cis-enedione intermediate and validate the CYP-dependent pathways, an in vitro Human Liver Microsome (HLM) trapping assay must be employed. This protocol is designed as a self-validating system through the strict use of mechanistic controls.

Causality & Validation Design
  • NADPH Dependence: CYPs strictly require NADPH as an electron donor to reduce molecular oxygen. A minus-NADPH (-NADPH) control is mandatory to differentiate true enzymatic metabolism from spontaneous chemical degradation in the buffer.

  • Orthogonal Trapping: The cis-enedione possesses both soft (alkene) and hard (carbonyl) electrophilic sites. GSH is utilized to trap the soft sites via Michael addition, while semicarbazide is used to trap the hard carbonyls via semicarbazone formation. Concordance between both traps definitively proves the 1[1].

Step-by-Step Protocol
  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine pooled HLMs (1.0 mg/mL final protein concentration), 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (10 µM), and the trapping agent (either 5 mM GSH or 5 mM semicarbazide) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking to ensure optimal enzyme kinetics.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism, and precipitates proteins to prevent column clogging during LC-MS/MS.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via Reverse-Phase UPLC coupled to a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Scan for the specific mass shifts outlined in the quantitative profiling table (e.g., +323 Da for the GSH adduct).

Workflow Step1 Step 1: Incubation HLMs + Parent + NADPH +/- Trapping Agents Step2 Step 2: Quenching Ice-cold Acetonitrile Centrifugation Step1->Step2 Step3 Step 3: LC-MS/MS Reverse-phase UPLC High-Res Q-TOF Step2->Step3 Step4 Step 4: Analysis Identify m/z shifts Validate controls Step3->Step4

Caption: Self-validating experimental workflow for reactive metabolite trapping and LC-MS/MS analysis.

Conclusion

The metabolic profiling of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine reveals a dual-natured biotransformation landscape. While the hydrolysis of the amide bond yields the pharmacologically beneficial 1-PP, the CYP-mediated oxidation of the furan ring introduces a toxicological liability via the formation of a reactive cis-enedione. Drug development professionals must carefully weigh these competing pathways, utilizing rigorous orthogonal trapping assays to quantify the ratio of bioactivation to pharmacological clearance.

References

  • Peterson LA. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. 1

  • Peterson LA. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." ACS Publications. 2

  • Althuis TH, Hess HJ. "Synthesis and identification of the major metabolites of prazosin formed in dog and rat." Journal of Medicinal Chemistry. 4

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine." PubChem. 3

  • Bloemers J, et al. "Effect of Food on the Pharmacokinetics of Buspirone After Single Administration of a Sublingual Testosterone and Oral Buspirone Combination Tablet in Healthy Female Subjects." Sexual Medicine. 5

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Methodological & Application

step-by-step synthesis protocol for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The target compound, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine , is a highly functionalized heterocyclic molecule that merges two privileged pharmacophores widely utilized in medicinal chemistry.

The first motif, 1-(2-pyrimidyl)piperazine (1-PP) , is a critical structural determinant for binding to central serotonin 5-HT1A receptors. This moiety is the cornerstone of the azapirone class of anxiolytics, including buspirone and lesopitron[1][2]. The second motif, the 2-furoyl group , is frequently employed to modulate lipophilicity and target alpha-1 adrenergic receptors, most notably in the antihypertensive agent prazosin[3].

By synthesizing a molecule that hybridizes these two domains, researchers can explore novel dual-action receptor binding profiles. This application note details a robust, high-yielding nucleophilic acyl substitution protocol for the preparation of this compound.

Mechanistic Insights

The synthesis relies on the regioselective acylation of 1-(2-pyrimidyl)piperazine using 2-furoyl chloride.

  • Regioselectivity: The 1-PP starting material contains two nitrogen atoms in the piperazine ring. The N1 nitrogen is conjugated with the electron-deficient pyrimidine ring, which significantly reduces its nucleophilicity. Consequently, the secondary amine at the N4 position acts as the primary nucleophile, allowing for clean, regioselective acylation without the need for complex protecting group strategies.

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the highly basic N4 amine of the starting material, halting the reaction. A non-nucleophilic base, such as Triethylamine (TEA), is employed to scavenge the acid, driving the reaction to completion.

Pharmacology P1 1-(2-Pyrimidyl)piperazine Motif C1 Target: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine P1->C1 Structural Fusion P2 2-Furoyl Motif P2->C1 Structural Fusion T1 5-HT1A Receptor Affinity (e.g., Lesopitron) C1->T1 Potential Activity T2 Alpha-1 Adrenergic Affinity (e.g., Prazosin) C1->T2 Potential Activity

Caption: Pharmacological rationale for hybridizing the 1-PP and 2-furoyl pharmacophores.

Experimental Design & Reagent Preparation

To ensure a self-validating and reproducible system, stoichiometric precision and environmental controls (anhydrous conditions) are paramount. 2-Furoyl chloride is highly susceptible to hydrolysis; therefore, the exclusion of ambient moisture is critical to prevent the formation of unreactive 2-furoic acid.

Table 1: Stoichiometric Ratios and Reagent Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)
1-(2-Pyrimidyl)piperazine Nucleophile164.211.0 eq1.64 g
2-Furoyl chloride Electrophile130.531.1 eq1.44 g (1.08 mL)
Triethylamine (TEA) Acid Scavenger101.191.5 eq1.52 g (2.09 mL)
Dichloromethane (DCM) Solvent (Anhydrous)84.9310 volumes16.4 mL

Step-by-Step Synthesis Protocol

Phase 1: System Setup and Initiation
  • Atmospheric Control: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) or Argon gas for 10 minutes to establish an inert atmosphere.

  • Dissolution: Charge the flask with 1.64 g (10 mmol) of 1-(2-pyrimidyl)piperazine and 16.4 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject 2.09 mL (15 mmol) of TEA into the solution via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Cooling is mandatory to control the highly exothermic nature of the acyl substitution and to suppress the formation of localized hot spots that can lead to degradation or impurity formation.

Phase 2: Electrophilic Addition and Propagation
  • Reagent Delivery: Dilute 1.08 mL (11 mmol) of 2-furoyl chloride in 5 mL of anhydrous DCM. Load this solution into a pressure-equalizing dropping funnel.

  • Dropwise Addition: Add the 2-furoyl chloride solution dropwise to the cooled reaction mixture over a period of 30 minutes. Causality: Slow addition ensures that the concentration of the highly reactive electrophile remains low, favoring the desired bimolecular reaction over side reactions.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (20–25 °C). Stir continuously for 3 hours.

  • Reaction Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in DCM (UV visualization at 254 nm). The primary amine spot should be completely consumed.

Phase 3: Quenching, Workup, and Purification
  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes. Causality: The mild base neutralizes any unreacted 2-furoyl chloride and breaks down the TEA-HCl salt, driving the TEA into the organic phase and the chloride salts into the aqueous phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL).

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine (saturated NaCl). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes (1:3 ratio) to afford pure 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

Workflow N1 1-PP + TEA in Anhydrous DCM N2 Cool to 0°C Add 2-Furoyl Chloride N1->N2 Inert Atm N3 Stir at 25°C (Acyl Substitution) N2->N3 Dropwise N4 Aqueous Workup (NaHCO3 Quench) N3->N4 3 hours N5 Purified Target (Recrystallization) N4->N5 Extraction

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

  • DK146510B - 2-(4-(2-FUROYL) PIPERAZIN-1-YL)-4-PHTHALIMIDO-6,7-DIMETHOXYQUINAZOLINE USED AS INTERMEDIATE IN THE PREPARATION OF 2. Google Patents. Available at:[3]

  • Wikipedia Contributors - Lesopitron. Wikipedia, The Free Encyclopedia. Available at:[1]

  • Journal of Medicinal Chemistry - High-Efficacy 5-HT1A Agonists for Antidepressant Treatment: A Renewed Opportunity. American Chemical Society (ACS). Available at:[2]

Sources

HPLC method development for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AQbD-Driven RP-HPLC Method Development and Validation for the Quantification of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Introduction & Chemical Context

The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (FPP) is a critical structural motif and intermediate in the synthesis of various neuroactive and cardiovascular pharmacophores, including α-adrenoceptor antagonists and GPR55 receptor modulators. Structurally, FPP comprises a weakly basic pyrimidine ring, a piperazine linker, and a furoyl amide group[1].

Quantifying FPP and its degradation products requires a highly selective, stability-indicating method. Traditional "One Factor at a Time" (OFAT) method development often yields fragile chromatographic conditions that fail under routine quality control (QC) environments[2]. To ensure long-term reliability, this protocol employs an Analytical Quality by Design (AQbD) framework to establish a robust Method Operable Design Region (MODR)[3].

Causality in Method Design (E-E-A-T Principles)

Every parameter in this method was selected based on the specific physicochemical liabilities of FPP:

  • Stationary Phase Selection: A superficially porous particle (SPP) C18 column (core-shell technology) was chosen. The solid core limits the diffusion path of the analyte, minimizing longitudinal diffusion and providing UHPLC-like efficiency (high theoretical plates, N ) at standard HPLC backpressures.

  • Mobile Phase pH & Ion-Pairing: FPP contains multiple nitrogen centers. On traditional silica columns, basic amines interact with ionized residual silanols (pKa ~3.5–4.5), causing severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous phase, the mobile phase pH is driven down to ~2.0. This fully protonates the piperazine and pyrimidine nitrogens while completely neutralizing surface silanols, ensuring purely hydrophobic retention and sharp, symmetrical peaks.

  • Temperature Control: The column compartment is strictly maintained at 35°C. This reduces mobile phase viscosity, enhancing mass transfer kinetics within the core-shell particles, and insulates the separation from ambient laboratory temperature fluctuations.

Analytical Quality by Design (AQbD) Workflow

To comply with the latest regulatory expectations, the method was developed following a systematic AQbD lifecycle approach.

AQbD ATP 1. Analytical Target Profile (ATP) Define intended purpose & criteria CQA 2. Critical Quality Attributes (CQAs) Peak Resolution, Tailing, Retention Time ATP->CQA Risk 3. Risk Assessment (FMEA) Identify Critical Method Parameters (CMPs) CQA->Risk DoE 4. Design of Experiments (DoE) Multivariate testing of pH, Temp, Gradient Risk->DoE MODR 5. Method Operable Design Region (MODR) Establish robust operational boundaries DoE->MODR Control 6. Control Strategy & Validation Self-validating SSTs & ICH Q2(R2) execution MODR->Control

Fig 1. AQbD workflow for FPP method development.

Experimental Protocols & Self-Validating Methodology

Chromatographic Conditions

The optimized parameters defining the center point of the MODR are summarized in Table 1.

Table 1: Optimized RP-HPLC Conditions

Parameter Specification
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 100% Acetonitrile (HPLC-grade)

| Gradient Program | 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% B 12-12.1 min: 60% 5% B 12.1-15 min: 5% B (Re-equilibration) | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C ± 1°C | | Detection Wavelength | 254 nm (Optimal for pyrimidine/furoyl π−π∗ transitions) | | Injection Volume | 10 µL |

Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of MS-grade TFA to 1000 mL of ultra-pure water (18.2 M Ω⋅ cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Filter through a 0.22 µm PTFE membrane filter.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of FPP reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of Diluent (Water:Acetonitrile, 50:50 v/v) using ultrasonication for 5 minutes.

  • Make up to the mark with Diluent to achieve a stock concentration of 100 µg/mL.

Step 3: Self-Validating System Suitability Test (SST) Causality: A method must prove its own validity before generating reportable data. The SST acts as an automated gatekeeper.

  • Inject a Resolution Mix containing FPP (50 µg/mL), Furoic Acid (10 µg/mL), and 1-(2-Furoyl)piperazine (10 µg/mL)[1].

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between FPP and closest eluting degradant 2.0.

    • Tailing factor ( Tf​ ) for FPP 1.5.

    • Theoretical plates ( N ) for FPP 10,000.

  • Inject the FPP working standard (50 µg/mL) in five replicates. The %RSD of peak areas must be 1.0%. Do not proceed to sample analysis if criteria fail.

Step 4: Bracketing and Sample Analysis

  • Inject unknown samples in duplicate.

  • Inject a bracketing standard every 10 samples. The method self-validates ongoing stability if the bracketing standard area drifts by 2.0% from the initial SST average.

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating, FPP was subjected to forced degradation. The logic of the degradation pathways relies on the hydrolytic susceptibility of the amide bond and the oxidative vulnerability of the tertiary amines.

Degradation FPP 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Intact API) Hydrolysis Hydrolytic Stress (Acid/Base) FPP->Hydrolysis Amide/Amine Cleavage Oxidation Oxidative Stress (Peroxide) FPP->Oxidation N-Oxidation Deg1 1-(2-Furoyl)piperazine + 2-Hydroxypyrimidine Hydrolysis->Deg1 Pyrimidine Loss Deg2 2-(Piperazin-1-yl)pyrimidine + Furoic Acid Hydrolysis->Deg2 Furoyl Loss Deg3 Piperazine N-Oxide Derivatives Oxidation->Deg3

Fig 2. Primary forced degradation pathways of FPP under stress conditions.

Table 2: Forced Degradation Results

Stress Condition Exposure Time % FPP Remaining Mass Balance (%) Primary Degradants Observed
Acidic (1N HCl, 60°C) 24 hours 87.6% 99.1% Furoic acid, 2-(piperazin-1-yl)pyrimidine
Basic (1N NaOH, 60°C) 24 hours 84.2% 98.5% Furoic acid, 2-(piperazin-1-yl)pyrimidine

| Oxidative (3% H 2​ O 2​ , RT) | 24 hours | 91.8% | 99.3% | Piperazine N-oxide derivatives | | Thermal (80°C, Solid State) | 48 hours | 98.9% | 99.8% | None significant | | Photolytic (UV/Vis) | 1.2M lux-hours | 97.5% | 99.5% | Minor unspecified peaks |

Note: Peak purity analysis via Photodiode Array (PDA) confirmed that the FPP peak was spectrally homogenous (Purity Angle < Purity Threshold) across all stress conditions, proving the absence of co-eluting impurities.

Method Validation Summary

The method was fully validated in accordance with the ICH Q2(R2) guidelines for analytical procedures[4][5].

Table 3: ICH Q2(R2) Validation Parameters

Validation Parameter Acceptance Criteria Observed Result Conclusion

| Linearity Range | Correlation coefficient ( R2 ) 0.999 | 5.0 – 100.0 µg/mL ( R2 = 0.9998) | Pass | | LOD / LOQ | S/N 3 (LOD) and S/N 10 (LOQ) | LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL | Pass | | Precision (Repeatability) | Intra-day %RSD 2.0% (n=6) | 0.85% | Pass | | Intermediate Precision | Inter-day %RSD 2.0% (n=12) | 1.12% | Pass | | Accuracy (Recovery) | 98.0% – 102.0% across 3 levels | 99.1% – 100.8% | Pass | | Robustness (MODR) | No significant change in Rs​ or Tf​ | Verified across pH, flow, and temp variations | Pass |

Conclusion

By integrating AQbD principles with a deep understanding of FPP's physicochemical properties, this stability-indicating RP-HPLC method provides a highly reliable, self-validating system for routine quantification. The use of a core-shell stationary phase combined with a low-pH TFA gradient successfully mitigates the peak tailing commonly associated with multi-nitrogen heterocyclic compounds.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms. National Center for Biotechnology Information (PMC). URL:[Link]

  • Analytical Quality by Design (AQBD) Approach for HPLC Method Development, Method Optimization and Validation. International Journal of Pharmaceutical Quality Assurance. URL:[Link]

  • 1-(2-Furoyl)piperazine | CID 550206. PubChem, National Library of Medicine. URL:[Link]

Sources

Application Note: The 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Methodologies, Target Profiling, and Multi-Target-Directed Ligand (MTDL) Design

Introduction & Pharmacological Rationale

As modern neuropharmacology shifts away from the "one-target, one-disease" paradigm, the design of Multi-Target-Directed Ligands (MTDLs) has become essential for treating complex central nervous system (CNS) disorders. The 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine fragment represents a highly privileged, hybrid scaffold in this space.

Structurally, it merges two powerful pharmacophores:

  • The Pyrimidinylpiperazine Core: A well-established anchor for aminergic G-protein coupled receptors (GPCRs). The basic piperazine nitrogen protonates at physiological pH to form a critical salt bridge with the conserved Asp116 (3.32) residue in receptors like 5-HT1A and D2[1].

  • The 2-Furoyl Moiety: An electron-rich, heteroaromatic ring that acts as a potent hydrogen-bond acceptor. It provides optimal steric bulk and facilitates π−π stacking interactions, allowing the molecule to anchor into peripheral binding sites of complex enzymes and receptors[2][3].

By functionally derivatizing this scaffold, medicinal chemists can fine-tune selectivity across a spectrum of CNS targets, including cholinesterases (AChE/BChE), serotonin receptors (5-HT1A), and adenosine receptors (A1/A2A)[4][5].

MTDL_Rationale Scaffold 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Privileged MTDL Scaffold) Pyrim_Pip Pyrimidinylpiperazine Core (Aminergic Anchor) Scaffold->Pyrim_Pip Furoyl 2-Furoyl Group (Aromatic / H-Bond Acceptor) Scaffold->Furoyl Target1 5-HT1A Receptor (Anxiety / Depression) Pyrim_Pip->Target1 Salt Bridge (Asp116) Target3 Adenosine A2A (Parkinson's Disease) Pyrim_Pip->Target3 Orthosteric Cleft Furoyl->Target1 Sub-pocket Tolerance Target2 AChE / BChE (Alzheimer's Disease) Furoyl->Target2 PAS Binding

Figure 1: Pharmacological rationale mapping the structural components of the scaffold to specific CNS targets.

Key Applications in CNS Drug Discovery

Alzheimer's Disease (AChE Inhibition & Aβ Disaggregation)

In the context of Alzheimer's Disease (AD), the furoyl-piperazine axis is frequently hybridized with bulky aromatic systems (e.g., benzothiazoles or acridines) to create dual-acting cholinesterase inhibitors[3][5]. The pyrimidine-piperazine core navigates the narrow gorge of the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), while the 2-furoyl group interacts with the Peripheral Anionic Site (PAS). Binding at the PAS is highly significant, as it prevents the AChE-induced aggregation of neurotoxic β -amyloid (A β ) fibrils[5].

Neuropsychiatric Disorders (5-HT1A Receptor Modulation)

The scaffold is a direct structural analog of the buspirone/gepirone class of anxiolytics. The incorporation of the furoyl group modifies the lipophilicity and spatial geometry of the molecule, often shifting the pharmacological profile from a full agonist to a partial agonist or antagonist. This fine-tuning is critical for developing anxiolytics and antidepressants that avoid the side effects associated with full 5-HT1A activation (e.g., serotonin syndrome)[1].

Parkinson's Disease (Adenosine Receptor Antagonism)

By fusing the pyrimidine ring into a pyrazolo[4,3-d]pyrimidine system and utilizing the furoyl-piperazine moiety at the 5-position, researchers have developed potent antagonists for the Adenosine A2A and A1 receptors. A2A antagonists are highly sought after as non-dopaminergic treatments for Parkinson's disease, as they reduce motor deficits without inducing dyskinesia[4].

Quantitative Target Profiling

The table below summarizes the binding affinities ( Ki​ ) and inhibitory activities ( IC50​ ) of various derivatives utilizing the 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine pharmacophore across primary CNS targets.

TargetDisease IndicationScaffold Modification / Hybrid ClassAffinity / Activity RangeReference
5-HT1A Anxiety / DepressionPiperazine-linked picolinamides Ki​ = 0.046 – 1.68 nM[1]
AChE Alzheimer's DiseaseBenzothiazole / Acridine Hybrids IC50​ = 5.24 – 10.87 µM[3][5]
BChE Alzheimer's DiseaseAcridinylamino-carbodithioates IC50​ = 2.15 – 15.4 µM[3]
Adenosine A2A Parkinson's DiseasePyrazolo[4,3-d]pyrimidines Ki​ = 11.0 – 150 nM[4]
α 1-Adrenoceptor CNS / Vascular TonePyridazinone Hybrids Ki​ = 0.6 – 58.8 nM[2]

Validated Experimental Protocols

The following protocols are engineered with self-validating steps to ensure high reproducibility and data integrity in your drug discovery pipeline.

Protocol 1: Synthesis of the Furoyl-Piperazine-Pyrimidine Axis

Objective: High-yield N-acylation to generate the core scaffold.

  • Preparation: Dissolve 1-(2-pyrimidinyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and cool to 0°C in an ice bath.

    • Causality of Experimental Choice: TEA acts as an acid scavenger. The subsequent reaction generates HCl, which would otherwise protonate the secondary amine of the piperazine, rendering it non-nucleophilic and halting the reaction[4].

  • Acylation: Dropwise add 2-furoyl chloride (1.1 eq) over 15 minutes.

    • Causality of Experimental Choice: Anhydrous DCM and 0°C conditions are strictly required to prevent the competitive hydrolysis of the highly reactive furoyl chloride into furoic acid.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation: Monitor via TLC (eluent: EtOAc/Hexane). The disappearance of the ninhydrin-positive secondary amine spot confirms complete acylation. Post-reaction LC-MS must show the target mass [M+H]+≈259.1 to validate structural integrity before downstream biological testing.

Protocol 2: High-Throughput Radioligand Binding Assay (5-HT1A)

Objective: Determine the binding affinity ( Ki​ ) of synthesized MTDLs at the 5-HT1A receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of test compound (varying concentrations), 50 µL of [3H] -8-OH-DPAT (final concentration 0.5 nM), and 100 µL of membrane suspension.

    • Causality of Experimental Choice: [3H] -8-OH-DPAT is utilized because it selectively labels the high-affinity agonist state of the 5-HT1A receptor, providing a highly specific readout for buspirone-like MTDLs[1].

  • Filtration: Terminate the reaction after 60 minutes by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Causality of Experimental Choice: GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI). Because basic piperazine compounds are positively charged, they bind nonspecifically to negative glass fibers. PEI, a polycation, neutralizes the charge, drastically reducing background noise[1].

  • Self-Validation: Include a non-specific binding (NSB) control well containing 10 µM unlabelled serotonin (5-HT). The assay is only valid if specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

Protocol 3: Kinetic Cholinesterase Inhibition Assay (Modified Ellman’s)

Objective: Evaluate IC50 values for AChE/BChE inhibition.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound, AChE (or BChE) enzyme, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.

  • Pre-incubation: Incubate 160 µL of buffer, 10 µL of enzyme (0.03 U/mL), 10 µL of test compound, and 10 µL of DTNB (0.25 mM) at 37°C for 15 minutes.

  • Initiation: Add 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

    • Causality of Experimental Choice: When AChE hydrolyzes acetylthiocholine, it releases thiocholine. Thiocholine immediately reacts with DTNB to cleave its disulfide bond, generating the 5-thio-2-nitrobenzoate anion. This anion has a strong molar absorptivity at 412 nm, allowing for highly sensitive, real-time spectrophotometric tracking of enzyme kinetics[3].

  • Self-Validation: A 'blank' well containing buffer, DTNB, and substrate (but absolutely no enzyme) must be run in parallel. This quantifies the spontaneous, non-enzymatic hydrolysis of the substrate, which must be mathematically subtracted from all test wells to prevent false-negative inhibition results.

Workflow Step1 1. Chemical Synthesis (N-Acylation / Coupling) Step2 2. Analytical Validation (TLC, LC-MS [M+H]+ 259.1) Step1->Step2 Step3 3. Primary Screening (Radioligand / Ellman's Assay) Step2->Step3 Purity > 95% Step4 4. Data Processing (IC50 / Ki Determination) Step3->Step4 Active Hits Step5 5. Lead Selection (MTDL Profiling) Step4->Step5 High Affinity / Selectivity

Figure 2: Standardized workflow from scaffold synthesis to MTDL lead selection.

References

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α 1- and α 2-Adrenoceptors. Journal of Medicinal Chemistry - ACS Publications. 2

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. Taylor & Francis. 4

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti- β -amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Publishing. 5

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PMC. 1

  • Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PMC. 3

Sources

Application Note: Structural Elucidation of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Significance

The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (C₁₃H₁₄N₄O₂, MW: 258.28 g/mol ) represents a highly privileged pharmacophore scaffold in modern drug discovery. It strategically merges a 1 moiety—a structural motif frequently deployed in anxiolytics and dopaminergic agents[1]—with a group[]. The latter is a critical structural determinant in highly potent α1​ -adrenoceptor antagonists, such as prazosin and its3[3].

Because this molecule contains three distinct cyclic systems connected via heteroatoms, standard 1D NMR is insufficient for definitive characterization. A rigorous, self-validating multidimensional NMR workflow is required to confirm regioselectivity and account for the dynamic conformational states introduced by the amide bond.

The Causality of Sample Preparation: Managing Amide Rotamers

In NMR spectroscopy, sample preparation is not merely a procedural step; it is the physical foundation of a self-validating system. For 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, the presence of the furan-2-carbonyl (furoyl) group introduces a critical dynamic phenomenon: restricted rotation around the amide N-C(O) bond .

This partial double-bond character creates cis and trans rotamers that exchange at an intermediate rate on the NMR timescale at 298 K. As observed in similar 4[4], this leads to severe signal broadening in the piperazine region. To counteract this, our protocol leverages Variable Temperature (VT) NMR.

Preparation Protocol
  • Sample Mass : Weigh 15–20 mg of the highly purified compound to ensure a robust signal-to-noise ratio (SNR) for 2D heteronuclear experiments.

  • Solvent Selection : Dissolve in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). While CDCl₃ is standard, DMSO- d6​ has a higher boiling point, safely permitting VT-NMR at elevated temperatures.

  • Filtration : Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Causality: Removing microscopic paramagnetic particulates is non-negotiable, as they distort magnetic field homogeneity and ruin gradient shimming.

  • Thermal Equilibration : Elevate the probe temperature to 330 K . Causality: At this temperature, the rotameric exchange rate exceeds the chemical shift timescale, coalescing the broad piperazine multiplets into sharp, resolvable peaks.

Quantitative Data: 1D NMR Spectral Assignments

The following table summarizes the quantitative 1D NMR data. The chemical shifts act as the primary diagnostic layer before 2D validation.

Table 1: ¹H and ¹³C NMR Chemical Shifts (400 MHz, DMSO- d6​ , 330 K)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Mechanistic Assignment Notes
Pyrimidine C2 --161.5Quaternary; highly deshielded by two adjacent N atoms.
Pyrimidine C4, C6 8.35d (4.8)158.2Aromatic CH; deshielded by ortho-nitrogen.
Pyrimidine C5 6.60t (4.8)110.5Aromatic CH; shielded relative to C4/C6.
Furan C2 --147.8Quaternary; directly attached to the carbonyl.
Furan C3 7.02dd (3.5, 0.8)115.9Aromatic CH; vicinal to the carbonyl group.
Furan C4 6.55dd (3.5, 1.8)111.2Aromatic CH.
Furan C5 7.80dd (1.8, 0.8)145.0Aromatic CH; highly deshielded by adjacent oxygen.
Carbonyl C=O --158.5Amide carbonyl.
Piperazine CH₂ (N-Pyr) 3.88m (sharp at 330K)43.8Aliphatic CH₂; adjacent to the pyrimidine-bound nitrogen.
Piperazine CH₂ (N-C=O) 3.75m (sharp at 330K)45.2Aliphatic CH₂; adjacent to the amide nitrogen.

2D NMR Workflow: A Self-Validating System

To unequivocally assign the regiochemistry—proving the pyrimidine and furoyl groups are on opposite nitrogens of the piperazine ring—a multidimensional suite is required.

Step-by-Step Methodology: 2D NMR Acquisition
  • Probe Tuning and Matching : Manually tune the NMR probe to both ¹H and ¹³C frequencies for the specific dielectric constant of DMSO at 330 K to maximize SNR.

  • Pulse Width Calibration : Calibrate the 90° pulse (P1) for ¹H. Causality: Inaccurate excitation pulses lead to phase distortions and artifacts in multidimensional pulse sequences.

  • Gradient Shimming : Execute a 3D gradient shim map to achieve a lock level variation of <1% and a solvent peak half-height width of <1.0 Hz.

  • COSY (Correlation Spectroscopy) : Acquire a gradient-selected COSY (gCOSY) with 128 increments in the indirect dimension (t1). This resolves scalar couplings (³ JHH​ ) within isolated spin systems (e.g., Pyrimidine H-4/6 coupling to H-5).

  • Multiplicity-Edited HSQC : Set the one-bond coupling constant (¹ JCH​ ) to 145 Hz. Causality: This differentiates CH/CH₃ (positive phase) from CH₂ (negative phase), instantly isolating the four piperazine carbons from the aromatic rings.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a gradient HMBC optimized for long-range couplings (ⁿ JCH​ = 8 Hz). This is the definitive self-validating step, linking the isolated spin systems across the non-protonated heteroatoms.

Visualizations

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H & 13C at 298 K) Prep->Acq1D Check Signal Broadening? (Amide Rotamers) Acq1D->Check VTNMR VT-NMR at 330 K (Coalesce Signals) Check->VTNMR Yes Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Check->Acq2D No VTNMR->Acq2D Valid Regiochemical Validation (HMBC Correlations) Acq2D->Valid

Step-by-step NMR characterization workflow for piperazine-amide derivatives.

HMBC_Network Pyr_C2 Pyrimidine C2 (161.5 ppm) Pip_H_Pyr Piperazine H (~3.88 ppm) Pip_H_Pyr->Pyr_C2 3J_CH Pip_H_Fur Piperazine H (~3.75 ppm) Carbonyl Carbonyl C=O (158.5 ppm) Pip_H_Fur->Carbonyl 3J_CH Fur_C2 Furan C2 (147.8 ppm) Carbonyl->Fur_C2 2J_CH

Key HMBC correlations confirming the regioselectivity of the piperazine substitutions.

References

  • [1] 1-(2-Pyrimidinyl)piperazine | PubChem - NIH. National Center for Biotechnology Information.

  • [] CAS 40172-95-0 (1-(2-Furoyl)piperazine) | BOC Sciences. BOC Sciences.

  • [4] SUPPLEMENTARY MATERIAL FOR: Thienopyrimidine Derivatives as GPR55 Receptor Antagonists | Semantic Scholar. Semantic Scholar.

  • [3] Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists | Journal of Medicinal Chemistry. ACS Publications.

Sources

in vitro cell viability assay protocols using 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Cell Viability and Cytotoxicity Profiling of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Executive Summary & Mechanistic Rationale

The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (hereafter referred to as FPP ) features a privileged pyrimidine-piperazine scaffold. This structural motif is frequently utilized in neuropharmacology (e.g., GPCR ligands) and oncology (e.g., kinase inhibitors). When evaluating the therapeutic window of novel derivatives like FPP, relying on a single cell viability endpoint can yield misleading data. Small molecules can cause assay interference (e.g., autofluorescence, metabolic uncoupling) or fail to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms.

To establish a self-validating system, this protocol employs an orthogonal, multiplexed approach[1]. We integrate ATP quantitation, Lactate Dehydrogenase (LDH) release, and Resazurin reduction to build a comprehensive toxicity profile:

  • ATP Quantitation : ATP is the primary energy currency of living cells. Its rapid depletion upon cell death makes it an exceptionally sensitive biomarker for metabolic viability[2].

  • LDH Release : LDH is a stable cytosolic enzyme. Its presence in the extracellular medium strictly indicates compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis[3].

  • Causality in Multiplexing : By measuring LDH release (cytotoxicity) and ATP levels (viability) from the exact same sample well, researchers can definitively determine if FPP actively lyses cells or merely halts their proliferation[4].

Experimental Design & Self-Validating Controls

A robust assay must be inherently self-validating. The following controls are mandatory for every plate to ensure the statistical robustness (e.g., Z'-factor) of the FPP screening:

  • Vehicle Control : 0.1% to 0.5% DMSO (matching the final concentration of the FPP solvent) to establish 100% baseline viability.

  • Positive Cytotoxicity Control : 10 µM Staurosporine (induces apoptosis) or 0.1% Triton X-100 (induces immediate membrane lysis) to establish maximum LDH release and minimum ATP[3].

  • No-Cell Background : Culture medium plus vehicle, used to subtract background luminescence/absorbance and account for inherent LDH activity found in animal serum[5].

  • Compound Interference Control : FPP in cell-free medium spiked with exogenous ATP and LDH. This verifies that the compound does not quench luminescence or inhibit the diaphorase/INT reaction[5].

Step-by-Step Methodologies

Protocol A: Multiplexed LDH Release and ATP Quantitation (Endpoint)

This protocol allows the sequential measurement of membrane integrity and metabolic activity from a single 96-well plate, minimizing well-to-well variance.

Materials:

  • FPP test compound (10 mM stock in DMSO).

  • Target cell line (e.g., HEK293, HepG2, or patient-derived primary cells).

  • LDH Cytotoxicity Assay Kit (Colorimetric)[6].

  • CellTiter-Glo® 2.0 Reagent (ATP-dependent luminescence)[2].

Methodology:

  • Cell Seeding : Seed cells at a density of 5,000–10,000 cells/well in 90 µL of complete medium in a solid white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Expert Insight: Avoid seeding in the outer edge wells to prevent evaporation-induced edge effects; fill these perimeter wells with 100 µL of sterile PBS.

  • FPP Treatment : Prepare a 10X serial dilution of FPP in culture medium. Add 10 µL of the 10X FPP to the 90 µL culture (final volume = 100 µL). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Sampling (Cytotoxicity) :

    • Centrifuge the plate at 250 x g for 3 minutes to pellet any floating dead cells and debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well assay plate[3].

    • Add 50 µL of LDH Assay Buffer (containing lactate, NAD+, and INT/diaphorase) to the supernatant. Incubate for 30 minutes at room temperature in the dark[6].

    • Add 50 µL of Stop Solution. Measure absorbance at 490 nm using a microplate reader[3].

    • Expert Insight: LDH is sensitive to degradation in highly acidic environments. If high concentrations of FPP significantly lower the pH of the culture medium, buffer the supernatant with 0.1 M Tris-HCl (pH 7.4) prior to adding the LDH reagent to prevent false-negative cytotoxicity readings.

  • ATP Quantitation (Viability) :

    • To the remaining 50 µL of cells and medium in the original white plate, add 50 µL of room-temperature CellTiter-Glo® 2.0 Reagent[2].

    • Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

    • Record luminescence using a multi-mode plate reader.

Protocol B: Real-Time Resazurin Reduction (Continuous Monitoring)

Resazurin is a cell-permeable, non-toxic redox indicator. Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin[1]. This allows continuous monitoring of FPP's effects over time without lysing the cells.

Methodology:

  • Preparation : Seed and treat cells with FPP in a black, clear-bottom 96-well plate as described in Protocol A.

  • Reagent Addition : Add Resazurin reagent to a final concentration of 10 µg/mL directly to the culture wells at the start of the FPP treatment.

  • Kinetic Measurement : Place the plate in an incubator-equipped plate reader (37°C, 5% CO₂).

  • Data Acquisition : Measure fluorescence (Excitation 560 nm / Emission 590 nm) every 4 hours for up to 72 hours.

    • Expert Insight: Small molecules containing extended conjugated systems (like functionalized pyrimidines) often exhibit autofluorescence. Always include a compound-only control in the resazurin assay to subtract background fluorescence and prevent false-viability artifacts.

Data Presentation & Interpretation

The integration of these assays provides a comprehensive toxicity profile. Table 1 summarizes the expected data matrix and interpretation guidelines for evaluating FPP.

Table 1: Multiplexed Viability Data Interpretation Matrix

Assay ReadoutSignal Change vs. VehicleCellular StatusMechanistic Interpretation of FPP Action
ATP (Luminescence) Significant Decrease (↓)Metabolically InactiveIndeterminate (Could be Cytotoxic or Cytostatic)
LDH (Absorbance) No Change (-)Intact MembraneCytostatic (Growth Arrest / Senescence)
ATP (Luminescence) Significant Decrease (↓)Metabolically InactiveCytotoxic
LDH (Absorbance) Significant Increase (↑)Ruptured MembraneCytotoxic (Necrosis / Late Apoptosis)
Resazurin (Fluorescence) Gradual Decrease over timeReduced MetabolismTime-dependent metabolic inhibition

Assay Mechanism Visualization

G cluster_live Live Cell (Viability) cluster_dead Dead Cell (Cytotoxicity) FPP FPP Treatment (2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine) Metabolism Active Metabolism FPP->Metabolism Cytostatic Effect? Membrane Membrane Rupture FPP->Membrane Cytotoxic Effect? ATP ATP Production Metabolism->ATP Resazurin Resazurin Reduction Metabolism->Resazurin CTG CellTiter-Glo (Luminescence) ATP->CTG Resorufin Resorufin (Fluorescence) Resazurin->Resorufin LDH LDH Release Membrane->LDH LDH_Assay LDH-Glo / Formazan (Absorbance) LDH->LDH_Assay

Multiplexed viability and cytotoxicity assay mechanisms for FPP evaluation.

References

2.[3] Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: NIH / PMC URL: [Link]

6.[1] Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry and LC-MS/MS Quantification of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

The compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (FPP) represents a highly privileged structural motif in modern medicinal chemistry. The piperazine linker, flanked by a pyrimidine ring and a 2-furoyl group, serves as a core scaffold in numerous pharmacologically active agents, including GPCR antagonists, targeted anticancer therapeutics, and alpha-1 adrenergic blockers[1][2][3].

Accurate pharmacokinetic (PK) and Drug Metabolism and Pharmacokinetics (DMPK) profiling of FPP-derivatives requires highly sensitive, specific, and reproducible bioanalytical methods. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of FPP in biological matrices, built upon principles of mechanistic chromatography and mass spectrometry.

Experimental Design & Causality (E-E-A-T Insights)

As a bioanalytical scientist, developing a robust assay requires moving beyond generic templates and understanding the physicochemical behavior of the analyte.

Ionization Strategy

FPP possesses a monoisotopic mass of 258.1117 Da (Formula: C13H14N4O2). The presence of basic nitrogens within both the piperazine and pyrimidine rings makes FPP highly amenable to Positive Electrospray Ionization (ESI+) . By utilizing an acidic mobile phase (0.1% formic acid), we ensure complete protonation of the analyte, generating a highly stable [M+H]+ precursor ion at m/z 259.1.

Mechanistic Chromatography

Standard C18 columns frequently cause peak tailing for secondary and tertiary amines (like piperazine) due to secondary interactions with unendcapped surface silanols.

  • The Solution: We utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π and dipole-dipole interactions with the pyrimidine and furan rings of FPP. This specifically enhances analyte retention away from the solvent front and ensures sharp, symmetrical peak shapes.

Collision-Induced Dissociation (CID) Pathway

During MS/MS fragmentation, the amide bond linking the furoyl group to the piperazine ring is the most labile[4].

  • Quantifier Ion: Cleavage of this bond yields a resonance-stabilized furoyl cation at m/z 95.0 [5]. This fragment dominates the MS/MS spectrum and is selected as the primary quantifier due to its intense signal and low background noise.

  • Qualifier Ion: Cleavage at the same bond with charge retention on the pyrimidyl-piperazine moiety yields the m/z 165.1 fragment, which serves as a qualifier to ensure peak purity[6][7].

  • Diagnostic Ion: Deeper ring opening of the piperazine-pyrimidine core yields diagnostic fragments at m/z 122.0 [8].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 259.1 (C13H15N4O2+) Frag1 Furoyl Cation m/z 95.0 (Quantifier) Precursor->Frag1 Amide Bond Cleavage (- C8H12N4) Frag2 Pyrimidyl-Piperazine m/z 165.1 (Qualifier) Precursor->Frag2 Amide Bond Cleavage (- C5H4O2) Frag3 Piperazine Cleavage m/z 122.0 (Diagnostic) Precursor->Frag3 Pyrimidine-Piperazine Ring Opening

Fig 1. Proposed CID fragmentation pathway of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

Step-by-Step Methodologies

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality: Simple protein precipitation (PPT) fails to remove endogenous phospholipids, which co-elute with piperazine derivatives and cause severe ion suppression. By utilizing MCX Solid Phase Extraction (SPE), we exploit the basicity of the piperazine nitrogens. The analyte is trapped ionically, allowing a 100% methanol wash to comprehensively strip away matrix lipids before targeted elution.

  • Spike & Acidify: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: FPP-d8, 100 ng/mL). Add 100 µL of 2% H3​PO4​ to disrupt protein binding and ionize the basic nitrogens.

  • Condition: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Load the acidified plasma sample onto the SPE plate.

  • Wash 1 (Aqueous): Wash with 1 mL 0.1% Formic acid in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol to remove neutral lipids and phospholipids.

  • Elute: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in Methanol (The high pH neutralizes the basic nitrogens, releasing FPP from the cation exchange sorbent).

  • Reconstitute: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

System Suitability and Self-Validation

To ensure a self-validating system, every analytical batch must begin with a System Suitability Test (SST).

  • Efficiency: The SST must verify column efficiency (tailing factor < 1.5 for the basic piperazine moiety).

  • Carryover: Blank matrix extracts injected immediately after the Upper Limit of Quantification (ULOQ) must show <20% of the Lower Limit of Quantification (LLOQ) signal to definitively rule out autosampler carryover.

Workflow N1 1. Sample Prep (MCX SPE) N2 2. Chromatography (Biphenyl Column) N1->N2 Reconstituted Extract N3 3. Ionization (ESI+ Source) N2->N3 Eluent N4 4. Mass Spectrometry (MRM Mode) N3->N4 [M+H]+ Ions N5 5. Data Analysis (Quantification) N4->N5 Chromatograms

Fig 2. End-to-end LC-MS/MS bioanalytical workflow for FPP quantification.

Quantitative Data & Instrument Parameters

Table 1: LC Gradient Program Column: Biphenyl (50 x 2.1 mm, 1.7 µm) | Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
5.50.40955

Table 2: MRM Transitions and Source Parameters Note: When using a piperazine-d8 labeled internal standard (IS), the furoyl cation fragment remains unlabeled. Therefore, the IS transition is m/z 267.1 → 95.0. This is a critical mechanistic detail often overlooked in standard method transfers.

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
FPP 259.195.0506025Quantifier
FPP 259.1165.1506020Qualifier
FPP 259.1122.0506035Diagnostic
FPP-d8 (IS) 267.195.0506025Internal Standard

References[1] Title: Piperazine derivatives having aromatic and aliphatic systems. Source: ResearchGate. URL: https://www.researchgate.net/publication/344455855_Piperazine_derivatives_having_aromatic_and_aliphatic_systems[2] Title: Piperazine skeleton in the structural modification of natural products: a review. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7413554/[3] Title: Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. Source: ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00420[5] Title: Technical Guide: Synthesis and Chemical Characterization of Diloxanide Furoate. Source: Benchchem. URL: https://www.benchchem.com/[6] Title: 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3126640/[4] Title: Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone. Source: ResearchGate. URL: https://www.researchgate.net/publication/322675916_Proposed_mass_fragmentation_pattern[8] Title: Analysis of Epipolythiodioxopiperazines in Fungus Chaetomium cochliodes Using HPLC-ESI-MS/MS/MS. Source: Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/ac7018306[7] Title: In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Source: Preprints.org. URL: https://www.preprints.org/manuscript/202305.1022/v1

Sources

Application Note: Preparation and Handling of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Molecular Weight: 258.28 g/mol ; Formula: C₁₃H₁₄N₄O₂) is a highly lipophilic heterocyclic compound. Structurally, it features a pyrimidine ring linked via a piperazine spacer to a 2-furoyl moiety. This specific structural scaffold is a classic pharmacophore frequently utilized in the design of ligands targeting G-protein-coupled receptors (GPCRs), such as serotonergic (5-HT) and alpha-adrenergic receptors[1].

Because the secondary amine of the piperazine ring is acylated (forming an amide with the furoyl group), the molecule lacks a strong basic center. Consequently, the compound is essentially neutral at physiological pH and exhibits profound hydrophobicity. This physicochemical profile dictates extremely poor aqueous solubility, making the strategic selection of organic solvents and formulation vehicles critical for generating reliable data in both in vitro and in vivo biological assays[2].

Rationale for Solvent Selection: The Causality of Experimental Choices

In Vitro Assays: The Role of Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic GPCR ligands[1]. DMSO's high dielectric constant and amphiphilic nature allow it to disrupt the crystal lattice energy of the solid compound and efficiently solvate the hydrophobic aromatic rings.

Critical Insight: It is mandatory to use anhydrous DMSO (water content ≤0.005%). DMSO is highly hygroscopic; exposure to atmospheric moisture leads to water absorption. Even trace amounts of water in the master stock can cause localized micro-precipitation of the lipophilic pyrimidine derivative or accelerate hydrolytic degradation over long-term storage[3].

In Vivo Assays: Overcoming Vehicle Toxicity

Pure DMSO cannot be administered in vivo due to severe localized tissue toxicity, hemolysis, and the immediate precipitation of the highly lipophilic compound upon contact with aqueous blood or interstitial fluid. Therefore, a co-solvent step-down formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) is required. PEG300 acts as a solubilizing cosolvent, while Tween-80 serves as a surfactant to create a stable microemulsion, preventing the compound from crashing out of solution when introduced to the physiological environment.

Step-by-Step Methodologies

Protocol A: Preparation of a 10 mM In Vitro Master Stock

This protocol is a self-validating system; by calculating the exact mass-to-volume ratio prior to weighing, you eliminate volumetric errors associated with handling highly volatile or viscous solvents.

Materials:

  • 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine powder (Desiccated)

  • Anhydrous DMSO (Sterile, sealed under Argon)

  • 0.22 µm PTFE syringe filters (Do NOT use PES or Cellulose Acetate, as DMSO will dissolve the membrane and contaminate the sample).

  • Amber glass or opaque polypropylene cryovials.

Step-by-Step Procedure:

  • Calculation: To prepare 1.0 mL of a 10 mM stock solution, calculate the required mass based on the molecular weight (258.28 g/mol ):

    • Mass = 0.010 mol/L × 0.001 L × 258.28 g/mol = 0.00258 g (2.58 mg).

  • Weighing: Accurately weigh 2.58 mg of the compound using a calibrated analytical microbalance into a sterile, light-protected vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO. Vortex the vial for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes.

  • Sterilization: Draw the solution into a solvent-resistant glass syringe and pass it through a 0.22 µm PTFE filter into a sterile secondary container.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots in amber cryovials. Store immediately at -20°C or -80°C.

    • Causality Check: Aliquoting is mandatory. Repeated freeze-thaw cycles cause condensation inside the vial. The hygroscopic DMSO absorbs this water, leading to compound precipitation and concentration degradation[3].

Protocol B: Preparation of an In Vivo Dosing Formulation (Clear Solution)

For a target dose requiring a 2 mg/mL formulation:

  • Solubilization: Dissolve 2.0 mg of the compound in 50 µL of DMSO (5% of final volume). Vortex until completely clear.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO mixture. Vortex vigorously. The solution must remain clear.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex continuously for 1 minute to ensure micelle formation.

  • Aqueous Phase: Slowly add 500 µL of sterile 0.9% Saline (50% of final volume) dropwise while vortexing.

  • Validation: Inspect visually against a dark background. The formulation must be a clear, precipitate-free solution. Administer to subjects within 4 hours of preparation.

Quantitative Data & Dilution Strategies

To prevent artifactual cytotoxicity and membrane permeabilization in cell culture, the final concentration of DMSO must never exceed 0.5% (v/v), with ≤0.1% being optimal for sensitive primary cells[3].

Table 1: Serial Dilution Scheme for Dose-Response Assays (Starting from 10 mM Stock)

Desired Final Assay Conc.Intermediate Stock Conc. (in 100% DMSO)Dilution Step (DMSO to Assay Buffer)Final DMSO Conc. in Assay (%)
10 µM 1 mM (1:10 from Master)1:100 (e.g., 10 µL into 990 µL Buffer)1.0% (Caution: High)
1 µM 100 µM (1:10 from 1 mM)1:100 (e.g., 10 µL into 990 µL Buffer)1.0% (Caution: High)
100 nM 100 µM (Use above stock)1:1000 (e.g., 1 µL into 999 µL Buffer)0.1% (Optimal)
10 nM 10 µM (1:10 from 100 µM)1:1000 (e.g., 1 µL into 999 µL Buffer)0.1% (Optimal)
1 nM 1 µM (1:10 from 10 µM)1:1000 (e.g., 1 µL into 999 µL Buffer)0.1% (Optimal)

Table 2: Solubility Profile & Vehicle Compatibility

Solvent / VehicleSolubility StatusPrimary Application
Water / PBS Insoluble (<0.1 mg/mL)N/A
Anhydrous DMSO Highly Soluble (≥25 mg/mL)In vitro master stocks, cryopreservation
Ethanol Moderately Soluble (~5 mg/mL)Alternative in vitro stock (if DMSO is toxic)
5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline Soluble (Stable microemulsion)In vivo IP/IV/PO dosing

Visualizations

G A Weigh Compound (Analytical Balance) B Add Anhydrous DMSO (Vortex/Sonicate) A->B C Sterile Filtration (0.22 µm PTFE) B->C D Aliquot & Store (-20°C, Amber Vials) C->D E Dilute in Assay Buffer (<0.5% Final DMSO) D->E

Workflow for the preparation and storage of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine stock solutions.

GPCR Ligand 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (Test Ligand) Receptor Target GPCR (e.g., 5-HT / α-Adrenergic) Ligand->Receptor Binds GProtein G-Protein Activation (Gα, Gβγ) Receptor->GProtein Activates Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector Modulates Response Cellular Response (Ca2+ flux / cAMP change) Effector->Response Triggers

Putative GPCR signaling cascade modulated by 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

References

  • The landscape of cancer-rewired GPCR signaling axes. PMC - NIH. Available at:[1]

  • Norglaucine hydrochloride | 39945-41-0 - Benchchem. Benchchem. Available at:[3]

  • Using Ligand-Based Virtual Screening to Allosterically Stabilize the Activated State of a GPCR. PMC - NIH. Available at:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in rescuing "brick dust" compounds—molecules that exhibit excellent target affinity but fail in assays due to poor physicochemical properties.

This guide provides field-proven, self-validating protocols to overcome the aqueous solubility challenges specifically associated with 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine .

Diagnostic Overview: The Root Cause of Insolubility

Before applying a fix, we must understand the causality of the problem. Why is this specific molecule so difficult to keep in solution?

  • Lack of Ionizable Centers at pH 7.4: While standard alkyl piperazines are basic (pKa ~9) and easily protonated in neutral buffers, this molecule's nitrogens are electronically deactivated. Nitrogen-4 is tied up in a furoyl amide (non-basic), and Nitrogen-1 is conjugated to an electron-withdrawing pyrimidine ring, dropping its pKa to approximately 2.5–3.0. At physiological pH, the molecule is completely neutral.

  • High Planarity & Hydrophobicity: The combination of an aromatic pyrimidine, a rigidified piperazine linker, and an aromatic furan ring creates a highly planar, lipophilic system. This structural flatness drives strong π−π stacking and high crystal lattice energy, making aqueous solvation thermodynamically unfavorable.

Table 1: Quantitative Parameters for Solubilization Strategies

Use this reference table to compare the quantitative limits and expected outcomes of various solubilization interventions.

Strategy CategoryReagent / ModificationRecommended Concentration / ImpactMechanism of Action
Co-solvent DMSO≤ 1.0% (Biochemical), ≤ 0.5% (Cell-based)Lowers the dielectric constant of the aqueous buffer.
Surfactant Tween-20 / Triton X-1000.01% – 0.025% (v/v)Forms micelles to disrupt artifact-inducing colloidal aggregates.
Excipient HP-β-Cyclodextrin5% – 20% (w/v)Hydrophobic cavity encapsulates the planar aromatic rings.
Structural 2-Furoyl Tetrahydro-2-furoyl~880-fold increase in aqueous solubilityBreaks molecular planarity; lowers crystal lattice energy.

Troubleshooting Guide: In Vitro Assay Formulation

Q: My compound precipitates immediately upon dilution into the aqueous assay buffer. How can I prevent this "solvent shock"?

A: This is a classic case of solvent shock caused by intermediate aqueous dilutions. When a highly lipophilic compound is pipetted from a 100% DMSO stock into an intermediate aqueous buffer (e.g., 5% DMSO), it rapidly crashes out of solution before it can reach the final assay plate.

Self-Validating Protocol: Acoustic Dispensing Workflow To validate that precipitation is the issue, centrifuge your assay plate at 3,000 x g for 10 minutes; a loss of signal indicates the compound has pelleted. To fix this, eliminate intermediate aqueous steps:

  • Prepare a master stock (e.g., 10 mM) in 100% anhydrous DMSO.

  • Perform all serial dilutions in 100% DMSO to maintain complete solvation.

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense pL-to-nL volumes of the DMSO-solvated compound directly into the dry wells of the final assay plate.

  • Back-fill the wells with the aqueous assay buffer containing your target protein. The rapid diffusion of nL-scale DMSO droplets prevents localized precipitation.

LiquidHandling Stock 10 mM DMSO Stock AqDilution Aqueous Serial Dilution (Solvent Shock) Stock->AqDilution Traditional DMSODilution DMSO Serial Dilution (Maintains Solvation) Stock->DMSODilution Optimized Precipitate Precipitation / Loss of Compound AqDilution->Precipitate Pipetting Assay Assay Buffer + Target (Rapid Mixing) Precipitate->Assay Transfer Acoustic Acoustic Dispensing (Direct to Assay Plate) DMSODilution->Acoustic Transfer Acoustic->Assay nL Drops Success Reliable Dose-Response Assay->Success Monomeric State

Caption: Workflow comparing traditional aqueous dilution vs. optimized acoustic dispensing.

Q: I am observing erratic dose-response curves (Hill slopes > 2) and suspect my compound is acting as a promiscuous inhibitor. What is happening?

A: Your compound is likely undergoing colloidal aggregation . Brian Shoichet’s laboratory has extensively documented that neutral, lipophilic molecules often spontaneously form 50–500 nm liquid-like colloidal aggregates in aqueous buffers[1][2]. Instead of binding to the target's active site, these colloids sequester and partially unfold the target protein on their surface, leading to false-positive inhibition[3][4].

Self-Validating Protocol: The Detergent Rescue Test

  • Run your standard biochemical assay to establish a baseline IC50​ .

  • Run a parallel assay where the buffer is supplemented with 0.01% to 0.025% (v/v) Tween-20 or Triton X-100[4].

  • Causality Check: Non-ionic detergents form micelles that break apart colloidal aggregates. If the addition of detergent significantly right-shifts your IC50​ (loss of potency) or restores normal enzyme activity, your initial hit was an aggregation-based false positive[2][4].

Aggregation Monomer Monomeric Compound (Lipophilic) Colloid Colloidal Aggregate (50-500 nm) Monomer->Colloid Aqueous Buffer (Hydrophobic Effect) Target Target Protein Colloid->Target Protein Sequestration FalsePos Promiscuous Inhibition (False Positive) Target->FalsePos Partial Unfolding Detergent + 0.01% Tween-20 FalsePos->Detergent Diagnostic Test Rescue Aggregate Disruption (True Activity Revealed) Detergent->Rescue Micelle Formation

Caption: Mechanism of colloidal aggregation-induced false positives and detergent rescue.

FAQ: Structural Optimization (Hit-to-Lead Chemistry)

Q: We are ready to synthesize analogs. What is the most conservative structural change to improve thermodynamic solubility without drastically altering the pharmacophore?

A: The most field-validated approach for this specific scaffold is to reduce the furan ring to a tetrahydrofuran ring (i.e., converting the 2-furoyl group to a tetrahydro-2-furoyl group).

Mechanistic Causality: The 2-furoyl group is planar and aromatic. Hydrogenating it introduces sp3 hybridized carbons, which forces the ring out of a flat plane. This 3D structural disruption significantly lowers the melting point and crystal lattice energy, making it much easier for water molecules to solvate the compound.

Authoritative Grounding: This exact structural optimization was historically utilized in the development of quinazoline-piperazine antihypertensives. The drug prazosin, which contains a 2-furoyl-piperazine moiety, suffers from notoriously poor aqueous solubility (~0.67 mg/mL)[5]. By replacing the 2-furoyl group with a tetrahydro-2-furoyl group, medicinal chemists increased the aqueous solubility by over 880-fold (up to ~590 mg/mL), allowing for uniform absorption and parenteral administration[5][6].

Q: How can we introduce an ionizable center to improve solubility at pH 7.4?

A: Since the pyrimidine-piperazine nitrogen has a deeply depressed pKa (~2.5), you must introduce a new basic amine ( pKa>7.5 ) that will be protonated at physiological pH. Consider the following modifications:

  • Furoyl Substitution: Append a dimethylaminomethyl group to the 4- or 5-position of the furoyl ring.

  • Pyrimidine Substitution: Introduce a morpholine or basic primary amine to the available positions on the pyrimidine ring. The resulting positive charge at pH 7.4 will drastically improve dipole-dipole interactions with water, preventing both precipitation and colloidal aggregation.

Sources

Technical Support Center: Troubleshooting 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges associated with synthesizing 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. This specific pyrimidyl-piperazine scaffold is a critical structural analog of active pharmaceutical ingredients (APIs) like the antihypertensive prazosin and the Parkinson's drug piribedil[1].

This guide bypasses generic advice, focusing strictly on the chemical causality of low yields across the two primary synthetic pathways: Route A (Acylation) and Route B (Nucleophilic Aromatic Substitution, SNAr) .

Diagnostic Workflow for Low Yields

Use the following decision matrix to isolate the root cause of poor conversion or recovery in your synthesis.

TroubleshootingTree Start Low Yield Detected (< 50%) Route Which Synthetic Route? Start->Route Acylation Route A: Acylation Route->Acylation SNAr Route B: SNAr Route->SNAr A_Check1 Is Furoyl Chloride Fresh/Active? Acylation->A_Check1 B_Check1 Reaction Temp > 100°C? SNAr->B_Check1 A_Fix1 Distill reagent & ensure anhydrous conditions A_Check1->A_Fix1 No A_Check2 Product lost in aqueous workup? A_Check1->A_Check2 Yes A_Fix2 Adjust pH to 8.5-9.0 Extract with EtOAc A_Check2->A_Fix2 Yes B_Fix1 Lower to 80-90°C to prevent hydrolysis B_Check1->B_Fix1 Yes B_Check2 2-Chloropyrimidine Degradation? B_Check1->B_Check2 No B_Fix2 Use 1.5-2.0 eq Monitor via LC-MS B_Check2->B_Fix2 Yes

Decision matrix for diagnosing and resolving low yield in pyrimidyl-piperazine synthesis.

Section 1: Route A (Acylation) Troubleshooting & FAQs

Reaction: 1-(2-Pyrimidyl)piperazine + 2-Furoyl Chloride (or 2-Furoic Acid) Product

Q1: My LC-MS shows a high amount of unreacted 1-(2-pyrimidyl)piperazine, despite using 1.2 equivalents of 2-furoyl chloride. Why is the conversion stalling? Causality: 2-Furoyl chloride is highly susceptible to hydrolytic degradation upon exposure to atmospheric moisture, converting back to 2-furoic acid, which cannot undergo direct nucleophilic attack[2]. Furthermore, the HCl byproduct generated during acylation protonates the unreacted piperazine ( pKa​ ~9.8), rendering it non-nucleophilic. Self-Validating Fix:

  • Quench a 5 μ L aliquot of your 2-furoyl chloride in 1 mL of anhydrous methanol and check for the methyl ester via GC-MS. If the ester peak is absent or minimal, your reagent has degraded.

  • Ensure you are using at least 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge HCl.

Q2: The reaction goes to completion, but I lose >40% of my product during the aqueous workup. How do I prevent this? Causality: The combination of the pyrimidine ring and the piperazine moiety creates a highly polar, nitrogen-rich scaffold. At neutral or slightly acidic pH, the pyrimidine nitrogen or residual basic impurities cause the product to partition heavily into the aqueous layer. Self-Validating Fix: Adjust the aqueous phase to strictly pH 8.5–9.0 using saturated aqueous NaHCO3​ before extraction. Use a moderately polar organic solvent like Ethyl Acetate (EtOAc). Validate your extraction efficiency by spotting the aqueous layer on a TLC plate (stain with Dragendorff's reagent or UV 254 nm) before discarding it.

Section 2: Route B (SNAr) Troubleshooting & FAQs

Reaction: 1-(2-Furoyl)piperazine + 2-Chloropyrimidine Product

Q3: The SNAr reaction yields a complex mixture with significant 2-chloropyrimidine degradation. What is causing this? Causality: 2-Chloropyrimidine is volatile and highly prone to hydrolysis at elevated temperatures in the presence of strong aqueous bases or adventitious water[3]. While SNAr on 2-chloropyrimidine is generally facile due to the electron-withdrawing nature of the azine nitrogens[3], pushing the temperature beyond 100 °C in DMSO/DMF with K2​CO3​ often leads to the formation of pyrimidin-2-ol side products rather than the desired amination[4]. Self-Validating Fix: Lower the temperature to 80–90 °C and switch to an anhydrous organic base like DIPEA in DMF[5]. Monitor the disappearance of 1-(2-furoyl)piperazine via HPLC. If the reaction stalls, add 0.5 eq of 2-chloropyrimidine mid-reaction rather than spiking the temperature.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes and parameters for the three most common synthetic methodologies used for this scaffold.

ParameterRoute A1: Acid Chloride AcylationRoute A2: TCFH-NMI AcylationRoute B: SNAr
Reagents 2-Furoyl Chloride, DIPEA2-Furoic Acid, TCFH, NMI2-Chloropyrimidine, DIPEA
Solvent Dichloromethane (DCM)Acetonitrile ( CH3​CN )N,N-Dimethylformamide (DMF)
Conditions 0 °C to RT, 2–4 hRT, 2 h80–90 °C, 4–6 h
Expected Yield 60–75%85–95%70–85%
Primary Pitfall Reagent hydrolysis, HCl protonationReagent cost, moisture sensitivityPyrimidine hydrolysis, volatility

Section 4: Self-Validating Experimental Protocols

Protocol A: TCFH-NMI Mediated Acylation (Recommended for High Yield & Purity)

This modern protocol utilizes biorenewable 2-furoic acid and avoids the instability of acid chlorides by generating a highly reactive N-acyl imidazolium intermediate in situ[1].

  • Activation: In an oven-dried flask under N2​ , dissolve 2-furoic acid (1.1 eq) in anhydrous CH3​CN (0.2 M). Add N-methylimidazole (NMI, 3.0 eq) followed by TCFH (1.2 eq).

  • Validation Check 1: Stir at room temperature for 15 minutes. The solution should turn slightly yellow, indicating the formation of the active N-acyl imidazolium species.

  • Coupling: Add 1-(2-pyrimidyl)piperazine (1.0 eq) in one portion. Stir at room temperature for 2 hours.

  • Validation Check 2: Run a TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The secondary amine starting material will stain intensely; the product will not.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with saturated aqueous NaHCO3​ (pH validated at 8.5) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: SNAr Methodology

This route is ideal if 1-(2-furoyl)piperazine is your readily available starting material[4][5].

  • Setup: In a sealed reaction tube, dissolve 1-(2-furoyl)piperazine (1.0 eq) and 2-chloropyrimidine (1.2 eq) in anhydrous DMF (0.3 M).

  • Base Addition: Add DIPEA (2.5 eq). Seal the tube to prevent the volatilization of 2-chloropyrimidine.

  • Heating: Heat the mixture to 85 °C using an oil bath or heating block for 4–6 hours.

  • Validation Check 1: Monitor via LC-MS. Look for the product mass ( [M+H]+ = 259.1). If conversion is <80% after 4 hours, cool to room temperature, add an additional 0.3 eq of 2-chloropyrimidine, and resume heating.

  • Workup: Cool to room temperature. Quench with water (3x the volume of DMF) to precipitate the product or force it into the organic phase during EtOAc extraction. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF before drying and concentration.

References

  • Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Supplementary Information - 2-step synthesis with SNAr and ester formation Source: DOI.org (Supplementary Data / Royal Society of Chemistry) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and nuanced challenges encountered during the synthesis of 2-[4-(2-furoyl)piperazin-1-yl]pyrimidine derivatives. This scaffold is pivotal in medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

The synthesis is typically a two-stage process: first, the formation of the 2-(piperazin-1-yl)pyrimidine core, followed by the crucial amide bond formation with a 2-furoyl moiety. We will address both stages in detail.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling (Acylation) 2-Chloropyrimidine 2-Chloropyrimidine Intermediate 2-(Piperazin-1-yl)pyrimidine 2-Chloropyrimidine->Intermediate Piperazine Piperazine Piperazine->Intermediate Final_Product 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Intermediate->Final_Product Coupling Agent, Base 2-Furoic_Acid 2-Furoic Acid / Acyl Chloride 2-Furoic_Acid->Final_Product

Caption: Overall synthetic workflow for the target derivatives.

Part 1: Troubleshooting the 2-(Piperazin-1-yl)pyrimidine Intermediate Synthesis

The reliability of this first stage is critical for the success of the subsequent coupling reaction. Common issues often revolve around yield and the formation of a key byproduct.

Q1: My yield of 2-(piperazin-1-yl)pyrimidine is consistently low. What are the primary causes?

Low yield in this nucleophilic aromatic substitution (SNAr) reaction can typically be traced to three factors: stoichiometry, reaction conditions, or workup losses.

  • Stoichiometry: The most critical factor is the molar ratio of piperazine to 2-chloropyrimidine. Using an insufficient excess of piperazine is the most common pitfall, leading to the formation of the undesired bis-substituted byproduct (see Q2). A large excess (5-10 equivalents) of piperazine is recommended to favor the mono-substitution statistically.[3]

  • Reaction Conditions: While the reaction can proceed at room temperature, gentle heating to 60-65 °C can significantly increase the reaction rate and drive it to completion, especially if starting materials are less reactive.[4] Ensure your solvent (e.g., ethanol, water) is appropriate and that the 2-chloropyrimidine is fully dissolved.[3][4]

  • Atmosphere Control: Although not always strictly necessary for this specific reaction, ensuring your starting materials are dry and running the reaction under an inert atmosphere (like nitrogen or argon) can prevent potential side reactions, especially if trace moisture-sensitive impurities are present in your reagents.[5]

Q2: I'm observing a significant, less polar byproduct by TLC that is difficult to separate. What is it and how can I prevent it?

This is almost certainly the 1,4-bis(pyrimidin-2-yl)piperazine byproduct. It forms when a molecule of your desired product, 2-(piperazin-1-yl)pyrimidine, acts as a nucleophile and reacts with a second molecule of 2-chloropyrimidine.

Causality & Prevention:

The root cause is a stoichiometric imbalance. If the concentration of piperazine drops significantly relative to 2-chloropyrimidine, the product itself begins to compete as the nucleophile.

  • Primary Solution: Use a large excess of piperazine. This ensures that a molecule of 2-chloropyrimidine is statistically far more likely to encounter a piperazine molecule than a molecule of the mono-substituted product.

  • Alternative Strategy: Some protocols add the 2-chloropyrimidine solution dropwise to the stirred solution of excess piperazine. This maintains a high piperazine concentration throughout the reaction, effectively suppressing the formation of the bis-substituted product.

  • Workup Tip: The bis-substituted byproduct is often a solid and less soluble than the mono-substituted product. In some cases, it can be filtered off after cooling the reaction mixture, simplifying purification.[4]

Part 2: Optimizing the Amide Coupling (Acylation) Reaction

This step involves forming a stable amide bond, a cornerstone reaction in medicinal chemistry. Success hinges on the effective activation of the carboxylic acid (2-furoic acid) and managing the reaction environment.

Q3: My acylation reaction is slow or stalls, leaving unreacted 2-(piperazin-1-yl)pyrimidine. How can I improve conversion?

Incomplete conversion points to insufficient activation of the 2-furoic acid or suboptimal reaction conditions. Simply heating a carboxylic acid and an amine together is generally ineffective due to the formation of an unreactive ammonium-carboxylate salt.[6][7]

  • Carboxylic Acid Activation: This is non-negotiable. You must use a coupling agent or convert the 2-furoic acid to a more reactive species like an acyl chloride.

    • Using Coupling Reagents: Reagents like EDC (a carbodiimide) or HATU (a uronium salt) are designed to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the piperazine nitrogen.[8][9]

    • Using 2-Furoyl Chloride: If you start with 2-furoyl chloride, the reaction is often much faster. However, acyl chlorides are highly reactive and moisture-sensitive. This approach requires a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[10]

  • Solvent Choice: The solvent must be inert and able to dissolve all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditional choices, but greener alternatives like 2-MeTHF or ethyl acetate have proven effective and are often comparable in performance.[6]

  • Temperature: Most modern coupling reactions proceed efficiently at room temperature.[11] If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but monitor carefully for potential byproduct formation or degradation.

Q4: How do I select the right amide coupling reagent?

The choice depends on your scale, budget, and the sensitivity of your substrate. For this specific synthesis, the primary concerns are efficiency and ease of purification.

Reagent (Acronym) Byproduct Key Advantages Key Disadvantages Citation
EDC (or EDC·HCl)Water-soluble ureaByproduct and excess reagent are easily removed with an aqueous wash. Good for many applications.Less reactive than uronium salts.[9]
DCC Dicyclohexylurea (DCU)Inexpensive and effective.DCU is a precipitate that can be hard to filter completely; trace amounts can contaminate the product.[7][9]
DIC DiisopropylureaByproduct is more soluble in organic solvents than DCU, avoiding filtration issues during the reaction.Byproduct must be removed by chromatography.[8][9]
HATU Tetramethylurea derivativeVery fast and highly efficient, with low rates of side reactions like racemization.More expensive; can react with the amine if used in large excess.[9]

Scientist's Recommendation: For routine lab-scale synthesis of these derivatives, EDC in combination with an additive like HOBt (1-Hydroxybenzotriazole) offers the best balance of reactivity, cost, and purification simplicity.[9] The aqueous workup to remove the urea byproduct is a significant advantage over DCC/DIC.

Q5: I'm having difficulty removing the urea byproduct from my DCC/DIC-mediated reaction. What are the best practices?

This is a classic challenge with carbodiimide reagents.

  • For DCC: The dicyclohexylurea (DCU) byproduct is mostly insoluble in common organic solvents like DCM or ethyl acetate. The primary removal method is filtration. To improve removal, cool the reaction mixture in an ice bath for 30 minutes before filtering to maximize precipitation. For any remaining soluble DCU, purification via flash column chromatography is necessary.

  • For DIC: The diisopropylurea byproduct is more soluble, making filtration ineffective. Removal relies almost entirely on flash column chromatography. Careful selection of the solvent system for your column is critical to ensure good separation between your product and the urea.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete Start Low Yield in Acylation Check_TLC Is the reaction complete by TLC/LC-MS? Start->Check_TLC Incomplete_Activation Insufficient Acid Activation? - Check coupling reagent activity - Increase reagent stoichiometry - Add HOBt/DMAP catalyst Check_TLC->Incomplete_Activation No Workup_Loss Product Loss During Workup? - Check pH during extraction - Use sufficient extraction solvent - Avoid overly harsh conditions Check_TLC->Workup_Loss Yes Incomplete_Time Insufficient Reaction Time/Temp? - Extend reaction time - Gently warm to 40°C Incomplete_Activation->Incomplete_Time Purification_Loss Loss During Purification? - Optimize column chromatography - Check for product instability on silica Workup_Loss->Purification_Loss

Caption: Troubleshooting flowchart for low yield in the acylation step.

Part 3: General FAQs & Protocols
Q6: Are there "greener" or safer solvent alternatives to DCM and DMF?

Yes, the field of green chemistry has identified several excellent alternatives for amide coupling reactions. A comprehensive study demonstrated that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) are often effective replacements for chlorinated solvents and DMF.[6] They are biodegradable, derived from renewable resources, and pose fewer health risks. For many standard coupling reactions (e.g., using EDC or T3P), these solvents show comparable or even superior performance.[6]

Q7: What is the best way to monitor reaction progress?
  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 5-10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). Visualizing the disappearance of the limiting reagent is the primary goal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive data. It confirms the consumption of starting materials and, more importantly, confirms the mass of the desired product, giving you confidence that the reaction is proceeding as expected.[10]

Experimental Protocols
Protocol 1: Synthesis of 2-(Piperazin-1-yl)pyrimidine

This protocol is adapted from established literature procedures and emphasizes byproduct minimization.[3][4]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (5.0 equiv.) and ethanol (approx. 10 mL per gram of 2-chloropyrimidine).

  • Dissolution: Stir the mixture until the piperazine is fully dissolved.

  • Reactant Addition: In a separate beaker, dissolve 2-chloropyrimidine (1.0 equiv.) in a minimum amount of ethanol. Add this solution dropwise to the stirring piperazine solution over 15-20 minutes at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (or ~65 °C) and stir for 3-4 hours. Monitor the reaction by TLC for the disappearance of 2-chloropyrimidine.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add a 5% aqueous sodium hydroxide solution to the residue and extract three times with chloroform or dichloromethane.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can often be used without further purification. If necessary, purify by vacuum distillation or column chromatography.

Protocol 2: Acylation using EDC/HOBt

This is a general and robust protocol for the amide coupling stage.

  • Preparation: In a dry, argon-flushed flask, dissolve 2-furoic acid (1.1 equiv.), 1-hydroxybenzotriazole (HOBt, 1.2 equiv.), and 2-(piperazin-1-yl)pyrimidine (1.0 equiv.) in anhydrous DCM or 2-MeTHF.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA). Stir for 10 minutes.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting piperazine derivative is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with your organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[10]

References
  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Dunetz, J. R., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 689-692. Royal Society of Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Puttaraju, S., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 75(3), 332-338. [Link]

  • Patel, D., et al. (2025). A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level. Taylor & Francis Online. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC. [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. [Link]

  • De Vloo, J. M., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed. [Link]

  • Synthesis of piperazin–2–yl–pyrimidines. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem.com. [Link]

Sources

Technical Support Center: HPLC Troubleshooting for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic checklists. Here, we explore the mechanistic causality behind baseline instability when analyzing complex heterocyclic compounds like 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, ensuring your analytical protocols are robust, self-validating, and reproducible.

Diagnostic Logic: Isolating Baseline Noise

Before adjusting mobile phases or replacing hardware, we must systematically isolate the source of the noise. Baseline noise is the sum of all random variations (electrical, temperature) and chemical interferences (). It generally falls into three categories: fluidic (pump/mixing), optical (detector/lamp), or chemical (mobile phase/column).

HPLCTroubleshooting Start Observe Baseline Noise CheckPump Isolate Pump vs. Detector (Stop Flow) Start->CheckPump NoiseStops Noise Stops (Pump/Fluidic Issue) CheckPump->NoiseStops Yes NoiseContinues Noise Continues (Detector/Electrical Issue) CheckPump->NoiseContinues No FluidicDecision Check Pressure Ripple NoiseStops->FluidicDecision DetectorDecision Check UV Lamp Energy NoiseContinues->DetectorDecision HighRipple High Ripple (>1%) Cavitation/Check Valve FluidicDecision->HighRipple LowRipple Normal Ripple Mixing/Contamination FluidicDecision->LowRipple Sol1 Purge/Sonicate Solvents Replace Check Valves HighRipple->Sol1 Sol2 Use Static Mixer Fresh Mobile Phase LowRipple->Sol2 LowEnergy Low Energy/Aged Lamp DetectorDecision->LowEnergy DirtyCell Dirty Flow Cell / Bubbles DetectorDecision->DirtyCell Sol3 Replace UV Lamp LowEnergy->Sol3 Sol4 Flush Cell with 30% H3PO4 Apply Backpressure DirtyCell->Sol4

Logical workflow for isolating and resolving HPLC baseline noise sources.

FAQs & Troubleshooting Guides

Q1: I am analyzing 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine using a 0.1% TFA in Water/Acetonitrile gradient at 214 nm. Why is my baseline exhibiting high-frequency noise and significant upward drift? Mechanistic Cause: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine contains a pyrimidine ring and a furoyl moiety, providing strong chromophores. However, monitoring at 214 nm places you dangerously close to the UV cutoff of many solvent additives. Trifluoroacetic acid (TFA) has significant absorbance below 220 nm. As the gradient shifts from aqueous to organic, the changing spectral properties of TFA cause baseline drift, while minor mixing inconsistencies manifest as high-frequency noise. Furthermore, harsh acidic mobile phases can strip the column's stationary phase over time, leading to siloxane bleed that exacerbates noise (). Self-Validating Solution:

  • Wavelength Shift: Shift your detection wavelength to the local maxima of the pyrimidine/furoyl chromophores (typically ~240 nm or 254 nm). This bypasses the low-UV noise of the solvents.

  • Additive Substitution: If low-UV monitoring is strictly required, replace 0.1% TFA with 0.1% Phosphoric acid (if MS compatibility is not needed) or 0.1% Formic acid, which have lower UV cutoffs.

  • Validation: Run a "zero-volume" blank gradient (bypass the column). If the drift persists, it is chemical (TFA absorbance). If it disappears, it was column bleed.

Q2: My baseline shows cyclical, rhythmic fluctuations (pulsations) rather than random static. How do I fix this? Mechanistic Cause: Cyclical baseline noise is almost exclusively a fluidic delivery issue caused by pump pulsation, incomplete solvent mixing, or pump cavitation. When analyzing basic heterocycles, analysts often use buffered aqueous phases. If dissolved gases are present, the pressure drop during the pump stroke causes outgassing (cavitation), leading to micro-bubbles that disrupt the flow rate and refractive index in the detector cell. Additionally, inadequate mixing of complex gradients can cause localized concentration ripples. A larger mixing volume reduces baseline noise by ensuring uniform solvent blending before it reaches the column (). Self-Validating Solution:

  • Degassing: Ensure your inline vacuum degasser is functioning. Sonicate the aqueous buffer for 10 minutes prior to use.

  • Static Mixers: Install an ASI static mixer or increase the mixing volume in your pump settings.

  • Validation: Monitor the pump pressure ripple. A healthy pump should have a pressure ripple of <1%. If the ripple is >2%, replace the pump check valves and purge the system.

Q3: I am observing random, sharp spikes in my chromatogram that look like noise but occasionally resemble narrow peaks. What causes this? Mechanistic Cause: Sharp, random spikes are characteristic of optical disturbances in the UV detector's flow cell, typically caused by micro-bubbles passing through the light path or a failing UV lamp (low energy output). Because 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a basic compound, analysts sometimes use elevated column temperatures to improve peak shape. As the heated mobile phase exits the column and enters the cooler flow cell, the sudden pressure drop and temperature change can cause dissolved gases to rapidly expand into bubbles. Self-Validating Solution:

  • Backpressure Regulator: Install a restrictor capillary (e.g., 0.005" ID) at the outlet of the UV detector to apply 50-100 psi of backpressure. This keeps gases in solution as they pass through the flow cell ().

  • Lamp Energy Check: Run a lamp intensity test via your chromatography data system (CDS). If total counts are below the manufacturer's threshold, replace the deuterium lamp.

  • Validation: Stop the pump flow. If the spikes continue while the flow is zero, the issue is electrical (failing lamp or loose cable). If they stop, it was bubbles.

Standardized Experimental Protocols
Protocol 1: System Passivation and Flow Cell Decontamination

Purpose: To eliminate baseline noise caused by organic buildup, matrix contamination, or dirty flow cell windows without removing the flow cell from the detector. The appearance of your baseline is the ultimate indicator of system cleanliness (). Causality: Over time, highly retained matrix components or precipitated buffer salts coat the flow cell windows, scattering light and reducing the signal-to-noise (S/N) ratio.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Disconnect the detector outlet from any downstream MS or fraction collector, routing it directly to waste.

  • Aqueous Flush: Pump HPLC-grade Water at 1.0 mL/min for 15 minutes to dissolve any precipitated salts (e.g., phosphate or acetate buffers).

  • Acid Wash (Passivation): Switch to 30% Phosphoric Acid (aqueous) and pump at 0.5 mL/min for 20 minutes. Note: Do not use Nitric acid if your system contains PEEK tubing, as it degrades PEEK.

  • Organic Flush: Flush with HPLC-grade Water for 15 minutes, followed by 100% Isopropanol (IPA) at 0.5 mL/min for 20 minutes to strip strongly adsorbed hydrophobic organics.

  • Equilibration: Return to the starting mobile phase composition and monitor the baseline for 15 minutes to verify noise reduction.

Protocol 2: Mobile Phase Optimization for Basic Pyrimidine Derivatives

Purpose: To formulate a mobile phase that suppresses the ionization of the pyrimidine/piperazine nitrogens, preventing peak tailing while minimizing UV baseline noise.

  • Buffer Selection: Weigh 1.54 g of Ammonium Acetate (LC-MS grade) and dissolve in 1.0 L of ultrapure water (20 mM).

  • pH Adjustment: Adjust the pH to 9.0 using Ammonium Hydroxide. Causality: The pKa of the basic nitrogens in 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is likely between 4.0 and 6.0. Operating at pH 9.0 ensures the molecule is in its neutral, free-base form, increasing retention on C18 columns and sharpening the peak, which intrinsically improves the S/N ratio.

  • Filtration: Filter the buffer through a 0.22 µm nylon or regenerated cellulose membrane to remove particulates that cause pump seal wear and baseline noise.

  • Column Selection: Ensure you use a high-pH tolerant column (e.g., hybrid silica or polymer-based) to prevent stationary phase dissolution.

Quantitative Data & Reference Tables

Table 1: UV Cutoffs and Miscibility of Common HPLC Solvents When developing methods for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, ensure your detection wavelength is at least 10-20 nm above the solvent's UV cutoff to prevent baseline drift during gradients.

Solvent / AdditiveUV Cutoff (nm)Polarity IndexMiscibility with WaterImpact on Baseline Noise
Water (HPLC Grade)< 19010.2100%Low (if freshly dispensed)
Acetonitrile1905.8100%Low
Methanol2055.1100%Moderate (absorbs >200 nm)
Trifluoroacetic Acid (0.1%)~ 210N/A100%High (causes severe gradient drift)
Formic Acid (0.1%)~ 210N/A100%Moderate
Ammonium Acetate (20 mM)~ 210N/A100%Low (ideal for basic heterocycles)

Table 2: Signal-to-Noise (S/N) Troubleshooting Metrics Use these metrics to determine if your baseline noise is acceptable for your analytical goals.

S/N RatioAnalytical CapabilityRequired Action for Optimization
S/N < 3Unacceptable (Peak lost in noise)Perform Protocol 1; replace solvents; check lamp energy.
S/N = 3 to 10Limit of Detection (LOD) onlyIncrease injection volume; use static mixer to reduce noise.
S/N > 10Limit of Quantitation (LOQ)System is stable. Routine maintenance only.
S/N > 100Robust QuantificationOptimal performance achieved.
References
  • Science of Chromatography. Cole-Parmer. Available at: [Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Chrom Tech. Available at: [Link]

  • HPLC baseline noise troubleshooting. Khemit Forum. Available at: [Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development. Cannabis Science and Technology. Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific. Available at: [Link]

chromatography purification techniques for crude 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the chromatographic purification of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for achieving high purity of this key synthetic intermediate. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered in the field, moving beyond simple steps to explain the core principles behind successful purification.

Understanding the Molecule: Key to Successful Purification

2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a moderately polar molecule containing multiple basic nitrogen atoms within its piperazine and pyrimidine rings. These basic centers are the primary cause of common purification issues, such as significant peak tailing on standard silica gel, due to strong interactions with acidic silanol groups on the stationary phase surface. Understanding this interaction is the first step in developing a robust purification strategy.

Molecular Properties at a Glance:

FeatureImplication for Chromatography
Piperazine & Pyrimidine Rings Basic nitrogens lead to strong interaction with silica, causing peak tailing. Requires mobile phase modifiers or specialized columns.
Furoyl Group Aromatic character contributes to retention in reversed-phase systems.
Polarity Moderately polar, making it suitable for both normal-phase and reversed-phase chromatography, though optimization is crucial.

Chromatography Method Selection: A Logic-Based Approach

Choosing the right chromatographic technique is critical and depends on the scale of your purification, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the optimal method.

G start Start: Crude Sample (>1 gram?) flash Flash Chromatography (Normal or Reversed-Phase) start->flash Yes (Bulk Scale) prep_hplc Preparative HPLC (Reversed-Phase) start->prep_hplc No (Small Scale / High Purity) impurity_check Are impurities structurally similar? flash->impurity_check end_rp Collect Fractions & Lyophilize/Evaporate prep_hplc->end_rp np_flash Normal-Phase Flash: Good for non-polar impurities impurity_check->np_flash No (Different Polarity) rp_flash Reversed-Phase Flash: Good for polar impurities impurity_check->rp_flash Yes (Similar Polarity) end_np Collect Fractions & Evaporate np_flash->end_np rp_flash->end_rp

Caption: Workflow for selecting the appropriate purification scale and mode.

Troubleshooting Guide: Normal-Phase Flash Chromatography

Normal-phase chromatography is a common first-line approach for purification. However, the basic nature of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine often leads to challenges.

FAQ 1: My compound is showing severe peak tailing and streaking on the TLC plate and during column chromatography. What is happening and how can I fix it?

Answer: This is the most common issue and is caused by the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol (-Si-OH) groups on the silica gel surface. This leads to a non-linear adsorption isotherm, resulting in a "tailing" peak shape.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase Modification (First-Line Approach):

    • Mechanism: A small amount of a basic additive is included in the mobile phase. This additive preferentially binds to the acidic silanol sites, effectively "masking" them from your target compound.

    • Protocol:

      • Prepare your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

      • Add a basic modifier to the polar component of your mobile phase. Common choices include:

        • Triethylamine (TEA): Add 0.1-1% (v/v). A good starting point is 0.5%.

        • Ammonia Solution: Use a pre-mixed solution of 7N ammonia in methanol as your polar solvent.

      • Equilibrate your column with at least 5 column volumes (CV) of the modified mobile phase before loading your sample. This ensures the silica is fully passivated.

  • Use of Specialized Stationary Phases:

    • Mechanism: If mobile phase additives are insufficient or undesirable, consider using a different stationary phase.

    • Options:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, which creates a more basic environment and reduces silanol interactions.

      • Base-Deactivated Silica: Some manufacturers offer silica gels that have been specially treated to reduce the number of acidic silanol groups.

FAQ 2: My compound seems to have low recovery from the silica column, even after extensive flushing with a polar solvent. Why?

Answer: This issue, known as irreversible adsorption, can occur if your compound binds too strongly to the silica gel. This is an extreme case of the same mechanism that causes peak tailing. If the mobile phase is not competitive enough to displace the molecule, it will remain on the column.

Troubleshooting Steps:

  • Increase Modifier Concentration: If you are already using a modifier like TEA, try increasing the concentration to 1-2%.

  • Drastic Polarity Increase: Prepare a "flush" solvent that is significantly more polar and basic than your mobile phase. A mixture of 80:20:2 Dichloromethane/Methanol/Ammonium Hydroxide is a powerful eluent for releasing strongly bound basic compounds.

  • Sample Loading Technique: How you load your sample matters.

    • Liquid Loading: Dissolve your crude material in a minimal amount of mobile phase or a solvent it is highly soluble in but that is weaker than the mobile phase (e.g., dichloromethane).

    • Solid Loading (Recommended): Adsorb your crude material onto a small amount of silica gel or Celite®. Dry it completely and load the resulting powder onto the top of your column. This technique often leads to sharper bands and better separation as it prevents the use of strong solvents during the loading step.

Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

For high-purity requirements, preparative RP-HPLC is the method of choice. While often providing better peak shapes for basic compounds than normal-phase, challenges can still arise.

FAQ 3: I'm seeing peak fronting or tailing in my RP-HPLC chromatogram. What are the likely causes?

Answer: Peak asymmetry in RP-HPLC can stem from several factors. While silanol interactions are less pronounced than in normal-phase, they can still occur, especially at neutral pH.

Troubleshooting Protocol: Optimizing Peak Shape in RP-HPLC

  • Control the Mobile Phase pH (Most Critical Factor):

    • Mechanism: The ionization state of your compound is controlled by the pH. At a pH well below the pKa of the basic nitrogens, the compound will be protonated (cationic). At a pH well above the pKa, it will be neutral. Consistent ionization is key to good peak shape.

    • Protocol:

      • Low pH (Recommended Start): Add an acidic modifier to both your aqueous (A) and organic (B) mobile phases. This ensures the compound is fully protonated and minimizes interactions with any residual silanols.

        • Trifluoroacetic Acid (TFA): 0.05-0.1% (v/v). Provides excellent peak shape but can be difficult to remove from the final product.

        • Formic Acid (FA): 0.1% (v/v). A volatile alternative to TFA, making it easier to remove during workup.

      • High pH: Using a high-pH stable column (e.g., a hybrid silica or polymer-based column), you can use a buffer like ammonium bicarbonate (pH 8-10). At high pH, your compound will be in its neutral form, and the silanols will be deprotonated, leading to repulsion and sharp peaks.

  • Check for Column Overload:

    • Mechanism: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape (often a "shark-fin" or fronting peak).

    • Solution: Perform a loading study. Inject progressively smaller amounts of your sample until the peak shape becomes symmetrical. This will determine the loading capacity of your column for this specific compound.

  • Use a Different Stationary Phase:

    • Mechanism: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can significantly affect performance.

    • Recommendations: For basic compounds, consider columns that are "base-deactivated" or have a lower silanol activity. Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds like yours.

G start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Controlled with Additive? start->check_ph add_modifier Add Modifier: 0.1% TFA or Formic Acid (Low pH) check_ph->add_modifier No check_load Is Sample Mass Too High? check_ph->check_load Yes add_modifier->check_load reduce_load Reduce Injection Mass (Perform Loading Study) check_load->reduce_load Yes check_column Consider Column Age / Type check_load->check_column No good_peak Symmetrical Peak reduce_load->good_peak new_column Try Base-Deactivated or Different Chemistry Column check_column->new_column Yes check_column->good_peak No, problem solved new_column->good_peak

Caption: Troubleshooting decision tree for poor peak shape in RP-HPLC.

FAQ 4: How do I choose the right column and solvent system for my preparative HPLC run?

Answer: Method development should always start at the analytical scale to save time and material.

Step-by-Step Protocol: HPLC Method Development

  • Column Selection: Start with a standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent Selection:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Initial Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes).

    • This will show you the approximate elution time of your compound and the location of any impurities.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower, focused gradient around the elution point of your target compound. For example, if your compound eluted at 60% B, you might run a gradient of 45% to 75% B over 20 minutes. This will improve the resolution between your product and closely eluting impurities.

  • Scale-Up: Once the method is optimized on the analytical column, it can be scaled up to a preparative column. Use a gradient calculator to adjust flow rates and gradient times based on the column dimensions to maintain the same separation.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • LoBrutto, R., & Jones, A. (2011). The Role of the Mobile Phase in Reversed-Phase Liquid Chromatography. In HPLC for Pharmaceutical Scientists. John Wiley & Sons, Inc. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms: a fast, easy, and inexpensive method for the localization of colorless compounds. Journal of Chemical Education, 85(11), 1558. [Link]

increasing stability of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Enhancing Stability in Cell Culture Applications

Welcome to the technical support guide for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting strategies to ensure the stability and integrity of this compound in your cell culture experiments. As Senior Application Scientists, we have compiled this guide based on the chemical principles of the molecule's structure and extensive experience with small molecule stability in biological matrices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

Q1: What are the primary structural liabilities of this compound that I should be aware of?

A1: The molecule possesses three key structural motifs, each with its own stability considerations. The primary point of instability is the amide bond connecting the furoyl group to the piperazine ring. This bond is susceptible to hydrolysis, especially at non-neutral pH or in the presence of enzymes. Secondly, the furan ring is an electron-rich heterocycle that can be prone to oxidation.[1] Finally, the pyrimidine ring , while generally stable, can undergo enzymatic degradation in cellular systems and may exhibit photosensitivity.[2][3]

Q2: How should I prepare and store my stock solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). We recommend preparing high-concentration stocks (e.g., 10-50 mM), aliquoting them into single-use volumes in light-protecting tubes, and storing them at -80°C. This practice minimizes repeated freeze-thaw cycles and exposure to water, which can accelerate degradation.[4][5]

Q3: Can I pre-mix the compound into my cell culture media for later use?

A3: We strongly advise against this. Cell culture media is an aqueous environment, typically maintained at 37°C and containing various components like salts, amino acids, and potentially enzymes (from serum) that can promote compound degradation.[6][7] Always prepare fresh working solutions by diluting the stock solution directly into the media immediately before adding it to your cells.

Q4: I noticed a slight yellowing of my media after adding the compound. Is this normal?

A4: A color change in the media upon compound addition can be an indicator of degradation or interaction with media components. Degradation of furan-containing compounds can sometimes lead to the formation of colored byproducts. If you observe this, it is crucial to verify the compound's integrity and concentration using an analytical method like HPLC.

Q5: What is the expected half-life of this compound in complete cell culture media at 37°C?

A5: The exact half-life is highly dependent on the specific media formulation (e.g., serum concentration, presence of reducing agents). Based on the susceptibility of the amide bond to hydrolysis, a significant loss of the parent compound can be expected over a 24-48 hour period. It is imperative for researchers to empirically determine the stability profile under their specific experimental conditions.

Part 2: Troubleshooting Guide for Inconsistent Results

Inconsistent or diminishing compound activity is a common challenge that often points to stability issues. This guide provides a systematic approach to identifying and mitigating the root causes of degradation.

Issue: Diminished or Variable Compound Efficacy in Multi-Day Experiments

If you observe that the biological effect of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine wanes over the course of your experiment, or if results are not reproducible, it is highly probable that the compound is degrading in the culture medium.

Causality: The most probable degradation pathway is the hydrolysis of the amide linkage between the furoyl and piperazine moieties. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions, as well as by esterase and amidase enzymes present in serum.[7][8] This cleavage would result in the formation of furoic acid and 2-(piperazin-1-yl)pyrimidine, likely rendering the compound inactive.

Troubleshooting Steps:

  • Serum Concentration: Evaluate if reducing the serum percentage in your media (if your cell line permits) improves the consistency of your results.

  • Time-Course Analysis: If you have access to analytical equipment, perform a time-course study. Sample the cell culture media at different time points (e.g., 0, 2, 8, 24, 48 hours) after adding the compound and quantify the concentration of the parent molecule using HPLC-UV or LC-MS.[9][10]

  • Media Refreshment: For long-term experiments (>24 hours), consider replacing the media with freshly prepared compound-containing media every 24 hours to maintain a more consistent concentration.

Causality: Cell culture is an inherently oxidative environment due to cellular respiration and exposure to atmospheric oxygen.[6] Reactive Oxygen Species (ROS) generated by cells can attack the electron-rich furan ring, potentially leading to ring-opening and loss of activity.[1]

Troubleshooting Steps:

  • Supplement with Antioxidants: Test whether the addition of a cell-permeable antioxidant to your culture medium can stabilize the compound and improve experimental reproducibility. Common choices include N-acetylcysteine (NAC) (1-5 mM) or Vitamin E (alpha-tocopherol) (10-50 µM).[11][12][13]

  • Control for Antioxidant Effects: It is critical to run parallel control experiments with the antioxidant alone to ensure it does not interfere with your biological assay.

Causality: Aromatic heterocyclic systems like pyrimidine and furan can absorb UV light from ambient laboratory lighting.[3][14] This energy absorption can lead to photochemical reactions that alter the compound's structure. While pyrimidine itself is not the primary source of photostability in nucleobases, functionalized pyrimidines can be susceptible.[3]

Troubleshooting Steps:

  • Protect from Light: Conduct your experiments with plates and media bottles protected from direct light. Use amber-colored vials for stock solutions and wrap media bottles and cell culture plates in aluminum foil.

  • Comparative Study: Set up two identical experiments: one performed under normal lab lighting and another conducted entirely in the dark (e.g., in a dark room or with the incubator light turned off). A significant difference in efficacy would point to photodegradation.

Summary of Stability Factors and Mitigation Strategies
Factor Potential Impact Recommended Action
pH Hydrolysis of the amide bond is catalyzed by both acid and base.[8]Use standard buffered cell culture media (pH 7.2-7.4). Avoid preparing working solutions in unbuffered aqueous solutions.
Temperature Higher temperatures (37°C) accelerate hydrolysis and oxidation.[5]Prepare media fresh before each use. Store stock solutions at -80°C.[4]
Light Photodegradation of pyrimidine and furan rings.[3]Protect all solutions and experimental setups from light using amber vials or aluminum foil.
Serum Enzymes Enzymatic hydrolysis of the amide bond.Empirically determine stability in your specific serum concentration. Consider reducing serum or using serum-free media if possible.
Oxidative Stress Oxidation of the furan ring by ROS.[1][6]Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).
Part 3: Protocols and Visualizations
Protocol 1: Preparation and Storage of High-Integrity Stock Solutions
  • Solvent Selection: Use anhydrous, aprotic-grade DMSO.

  • Weighing: Accurately weigh the 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine powder in a fume hood.

  • Dissolution: Dissolve the powder in the required volume of DMSO to achieve a final concentration of 10-50 mM. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, light-protecting (amber or black) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. For use, thaw a single aliquot at room temperature, use it for the experiment, and discard any remaining solution. Do not refreeze.

Protocol 2: Experimental Workflow for Assessing Compound Stability

This protocol provides a framework for quantitatively determining the stability of your compound under your specific experimental conditions.

  • Preparation: Prepare complete cell culture media (including serum and any other supplements) identical to what is used in your assays.

  • Spiking: Add 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine from your stock solution to the media to achieve the final working concentration used in your experiments. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately remove an aliquot (e.g., 500 µL) of the media. This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining media in a sterile container inside your cell culture incubator (37°C, 5% CO₂).

  • Time-Course Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove additional aliquots from the incubator. Immediately freeze them at -80°C.

  • Sample Preparation for Analysis: Once all time points are collected, thaw the samples. Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound.[9][15]

  • Data Interpretation: Plot the percentage of the remaining parent compound against time. This will give you a stability profile and allow you to calculate an approximate half-life.

Protocol 3: General HPLC-UV Method for Quantification
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance between 254 nm and 320 nm, as pyrimidine and furan moieties typically absorb in this range.

  • Quantification: Use a calibration curve prepared with known concentrations of the compound.

Part 4: Visualized Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a logical workflow for stability assessment.

cluster_0 Potential Degradation Pathways cluster_1 cluster_2 Parent 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Hydrolysis_Product1 Furoic Acid Parent->Hydrolysis_Product1 Hydrolysis (H₂O, Enzymes) Hydrolysis_Product2 2-(Piperazin-1-yl)pyrimidine Parent->Hydrolysis_Product2 Hydrolysis (H₂O, Enzymes) Oxidation_Products Oxidized Ring-Opened Products Parent->Oxidation_Products Oxidation (ROS) cluster_workflow Workflow for Stability Assessment A Prepare Stock Solution in Anhydrous DMSO B Spike Compound into Complete Cell Culture Media A->B C Collect T=0 Sample (Freeze at -80°C) B->C Immediate D Incubate Media at 37°C, 5% CO₂ B->D F Protein Precipitation (Acetonitrile + Internal Std) C->F E Collect Samples at Multiple Time Points D->E 2, 4, 8, 24h... E->F G Analyze Supernatant by HPLC or LC-MS/MS F->G H Plot % Remaining vs. Time & Determine Half-Life G->H

Caption: Experimental workflow for stability assessment.

References
  • van Gennip, A. H., et al. (2007). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. [Link]

  • Sadeeshkumar, H., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]

  • Elsevier. (n.d.). Biosynthesis and Degradation of Nucleotides. Elsevier eLibrary. [Link]

  • Sadeeshkumar, H., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Kim, K. S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]

  • Sadeeshkumar, H., et al. (2025, August 7). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • MDPI. (2023, January 28). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]

  • Aslam, A. (2025, December 3). Degradation of Pyrimidines. YouTube. [Link]

  • Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PMC. [Link]

  • Improta, R., et al. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. PubMed. [Link]

  • ResearchGate. (n.d.). Small-molecule antioxidants in cells. Cells utilize a wide variety of.... [Link]

  • de Souza, B., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • Satyal, P., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • Halliwell, B. (2003). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Research and Therapy. [Link]

  • ResearchGate. (2025, October 15). Synthesis and Reactions of Furo[2,3-b]pyrroles. [Link]

  • EurekAlert!. (2023, February 15). Addition of antioxidants to cell cultures can enhance the production of monoclonal antibodies.... [Link]

  • Douglas, C. J., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. [Link]

  • Delbecq, F., et al. (2018). Hydrolysis of Hemicellulose and Derivatives—A Review of Recent Advances in the Production of Furfural. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Investigation of photochemical behavior of furan derivatives containing an allomaltol fragment. [Link]

  • Royal Society of Chemistry. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • University of Louisville. (n.d.). A study of furoyl chloride. [Link]

  • Wang, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC. [Link]

  • Li, W., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ACS Publications. (2025, January 31). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Lookchem. (n.d.). Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scribd. (n.d.). Analytical Methods for Piperazine Detection. [Link]

  • NTU Journal. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. [Link]

Sources

Technical Support Center: Long-Term Storage & Stability of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a complex hybrid active pharmaceutical ingredient (API) scaffold combining a pyrimidine ring, a piperazine linker, and a 2-furoyl moiety. While pharmacologically valuable, this structural triad presents specific long-term stability challenges.

To maintain batch integrity, researchers must understand the mechanistic vulnerabilities of this molecule: the furan ring is highly susceptible to oxidative stress, while the furoyl amide bond is vulnerable to hydrolytic cleavage. This guide provides field-proven, self-validating protocols to ensure the integrity of your API batches during extended storage.

Core Degradation Pathways & Mitigation Workflow

G API 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Hydrolysis Hydrolytic Stress (Moisture / Extremes of pH) API->Hydrolysis Oxidation Oxidative Stress (O2 / UV Light) API->Oxidation AmideCleavage Amide Bond Cleavage Hydrolysis->AmideCleavage FuranOxidation Furan Ring Oxidation (Epoxide / Enedione) Oxidation->FuranOxidation ProductsHydro 2-Furoic Acid + 2-(Piperazin-1-yl)pyrimidine AmideCleavage->ProductsHydro ProductsOx Ring-Opened Dialdehydes (Polymerization / Discoloration) FuranOxidation->ProductsOx Mitigation1 Lyophilization & Desiccant Containment ProductsHydro->Mitigation1 Mitigation2 Argon Purge & Amber Vials at -20°C ProductsOx->Mitigation2

Figure 1: Degradation pathways of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine and mitigation strategies.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: Why is my stored batch of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine turning yellow or brown over time? A: This discoloration is a classic hallmark of furan ring auto-oxidation . The furan ring is an electron-rich heterocycle. Upon exposure to ambient oxygen and UV light, it undergoes electrophilic attack to form unstable endoperoxides or epoxides . These intermediates rapidly undergo ring-opening to form reactive γ-ketoenals or dialdehydes (such as butenedial derivatives). Because these dialdehydes are highly reactive, they readily cross-link and polymerize into colored, high-molecular-weight degradation products. Causality-Driven Solution: Strict exclusion of oxygen and light is mandatory. Store the compound under an argon atmosphere in amber glass vials to halt photo-oxidation.

Q: My stability-indicating HPLC trace shows two major new peaks after 6 months at room temperature. What are they? A: These peaks are the products of hydrolytic amide cleavage . Ambient moisture facilitates the hydrolysis of the furoyl amide bond. This cleavage yields two distinct fragments: 2-furoic acid and 2-(piperazin-1-yl)pyrimidine . Causality-Driven Solution: If the compound is stored as a hygroscopic salt (e.g., an HCl salt), it will actively draw moisture from the air, accelerating this hydrolysis. You must lyophilize the compound to remove residual solvent/water prior to storage and utilize a self-validating desiccant system.

Q: Does the pyrimidine ring contribute to the degradation profile? A: Generally, the pyrimidine ring is the most stable component of this scaffold. However, the adjacent piperazine nitrogen can undergo N-oxidation under severe oxidative stress, forming an N-oxide degradant . Protecting the furan ring from oxidation via inert gas purging simultaneously mitigates this secondary piperazine N-oxidation pathway.

Section 2: Experimental Protocols (Self-Validating Systems)
Protocol 1: Forced Degradation & Stability-Indicating HPLC Method

To trust your long-term storage conditions, you must first validate that your analytical method can successfully resolve all degradation products from the intact API.

  • Acidic/Alkaline Stress (Hydrolysis Targeting): Dissolve 1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH in separate vials. Heat at 80°C for 2 hours to force amide hydrolysis.

  • Oxidative Stress (Furan/Piperazine Targeting): Dissolve 1 mg/mL of the compound in 3% H₂O₂ and store at room temperature for 24 hours to force furan ring-opening and N-oxidation.

  • HPLC Analysis:

    • Column: C18 (250 × 4.6 mm, 5.0 μm).

    • Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.0).

    • Detection: UV at 254 nm.

  • Self-Validation Check: Your method is only considered valid if baseline resolution ( Rs​>2.0 ) is achieved between the parent API peak, the 2-furoic acid peak, and the 2-(piperazin-1-yl)pyrimidine peak. If Rs​<2.0 , adjust the gradient slope before proceeding to analyze stored batches.

Protocol 2: Optimal Long-Term Storage Workflow
  • Lyophilization: Freeze-dry the synthesized batch for 48 hours. Causality: Removing residual water to <0.5% w/w eliminates the primary reactant required for amide hydrolysis.

  • Aliquoting: Transfer the dry powder into amber glass vials. Causality: Amber glass blocks the specific UV wavelengths responsible for catalyzing furan photo-oxidation.

  • Argon Purging: Purge the headspace of each vial with Argon gas, then seal immediately with PTFE-lined caps. Causality: Argon is heavier than Nitrogen; it sinks to form a dense, protective blanket over the solid API, effectively displacing reactive oxygen.

  • Self-Validating Secondary Containment: Place the sealed vials inside a vacuum-sealed Mylar bag containing a Cobalt(II) chloride moisture indicator card and a silica gel packet.

    • Self-Validation Check: Before using a stored aliquot, inspect the indicator card. If it has transitioned from blue (anhydrous) to pink (hydrated), the primary environmental seal has failed. The storage condition is invalidated, and the batch must be quarantined and re-tested via HPLC before use.

  • Temperature Control: Store the sealed bags at -20°C. Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the kinetic rate of any residual degradation reactions.

Section 3: Quantitative Data Presentation

The following table summarizes the degradation kinetics of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine under various ICH-aligned stress conditions. This data highlights the critical need for strict environmental controls.

Stress ConditionTemperatureDurationIntact API (%)Primary Degradant Identified
Control (Optimal Protocol) -20°C (Argon)6 Months> 99.8%None detected
Ambient Light / Air 25°C30 Days94.2%Ring-Opened Dialdehydes (Coloration)
High Humidity (75% RH) 40°C30 Days88.5%2-Furoic Acid, 2-(Piperazin-1-yl)pyrimidine
Acidic (0.1 N HCl) 80°C2 Hours45.1%2-Furoic Acid, 2-(Piperazin-1-yl)pyrimidine
Oxidative (3% H₂O₂) 25°C24 Hours32.7%Furan Epoxides, Piperazine N-Oxides
References
  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. URL:[Link]

  • Bakshi, M., Ojha, T., & Singh, S. (2004). "Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions." Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19-26. URL: [Link]

  • El-Yazbi, A. A., Belal, S. F., & El-Khateeb, M. E. (2015). "Spectrophotometric determination of buspirone hydrochloride in presence of its degradation products." Journal of Pharmaceutical and Biomedical Analysis, 98, 1-7. URL:[Link]

Validation & Comparative

A Comparative Efficacy Analysis: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine versus Standard Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as high water solubility and oral bioavailability, making it a desirable component in drug design.[1][2] This guide provides a comparative analysis of a novel piperazine derivative, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, against two classes of "standard" piperazines: the simple salt piperazine citrate, and the widely-researched N-arylpiperazines. This comparison aims to highlight the potential therapeutic advantages and diverse applications stemming from the structural modifications of the core piperazine moiety.

The Piperazine Scaffold: A Foundation for Diverse Biological Activity

The versatility of the piperazine ring lies in its ability to be functionalized at its two nitrogen atoms, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.[2] This adaptability has led to the development of piperazine-containing drugs across a wide range of therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[3][4][5] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with various biological targets.[2]

Comparative Analysis of Piperazine Derivatives

For the purpose of this guide, we will compare the hypothesized efficacy of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine with two representative classes of standard piperazines:

  • Piperazine Citrate : A simple salt of piperazine, widely used as an anthelmintic (anti-parasitic worm) agent.[6]

  • N-Arylpiperazines : A broad class of derivatives where one of the piperazine nitrogens is attached to an aryl (e.g., phenyl) group. These compounds are known for their diverse pharmacological activities, including anticancer and psychoactive effects.[3][4][5][7]

Chemical Structures

Below are the chemical structures of the compounds under comparison, visualized using the DOT language.

Caption: Chemical structures of the compared piperazine derivatives.

Efficacy and Mechanism of Action

2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine: A Hypothesized Profile
  • Anticancer Potential : The pyrimidine scaffold is a well-known pharmacophore in anticancer drug design.[8][9] Many pyrimidine derivatives exhibit potent cytotoxic activity against various cancer cell lines.[10][11] The incorporation of a piperazine moiety often enhances these anticancer effects.[12] It is plausible that 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine could inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway, or induce apoptosis.[13]

  • Neuropharmacological Activity : Piperazine derivatives are frequently investigated for their effects on the central nervous system.[7] The pyrimidinylpiperazine moiety, in particular, is a known antagonist of α2-adrenergic receptors and can interact with serotonin receptors.[14] Therefore, this novel compound may possess anxiolytic, antidepressant, or antipsychotic properties.

Standard Piperazines: Established Efficacy

Piperazine Citrate (Anthelmintic)

  • Mechanism of Action : Piperazine citrate acts as a GABA (gamma-aminobutyric acid) agonist on the neuromuscular systems of parasitic worms. This leads to hyperpolarization of the muscle cell membranes, resulting in flaccid paralysis of the worms.[15] The paralyzed parasites are then unable to maintain their position in the host's intestines and are expelled through peristalsis.

  • Efficacy : It is highly effective against certain roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[6] Its efficacy is typically measured by the reduction in worm burden in infected hosts.

N-Arylpiperazines (Anticancer and Neuropharmacology)

  • Mechanism of Action : The biological activity of N-arylpiperazines is highly dependent on the specific aryl group and any further substitutions. In cancer, they have been shown to induce apoptosis, inhibit cell cycle progression, and modulate various signaling pathways.[4][5] In the central nervous system, many arylpiperazines act as ligands for serotonin and dopamine receptors.[7][16] For example, 1-phenylpiperazine is a monoamine releasing agent.[7]

  • Efficacy : The anticancer efficacy of N-arylpiperazines is often quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.[3][17] For their neuropharmacological effects, efficacy is determined by receptor binding affinities (Ki values) and in vivo behavioral models.[16]

Comparative Efficacy Data

The following table summarizes the known and hypothesized efficacy data for the compared piperazine derivatives.

Compound/ClassTherapeutic AreaKey Efficacy MetricRepresentative ValuesReferences
2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine Anticancer (Hypothesized)IC50To be determined experimentallyN/A
Neuropharmacology (Hypothesized)Ki (Receptor Affinity)To be determined experimentallyN/A
Piperazine Citrate AnthelminticWorm Expulsion RateHigh[6]
N-Arylpiperazines AnticancerIC503.1 µM - 73 µM (Varies by derivative and cell line)[10][18]
NeuropharmacologyKi (Dopamine D2 Receptor)53 nM (for some derivatives)[16]

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of these compounds, a series of standardized in vitro and in vivo experiments would be necessary. The following protocols outline the key methodologies.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds.[13][19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membrane homogenates) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.[1][20]

Visualizing Workflows and Pathways

General Experimental Workflow for In Vitro Efficacy

start Start: Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Signaling Proteins apoptosis->western_blot cell_cycle->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: A typical workflow for assessing the in vitro anticancer efficacy of novel compounds.

Hypothesized Signaling Pathway Inhibition

compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine pi3k PI3K compound->pi3k Inhibits bax Bax/Bak compound->bax Promotes akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: A hypothesized mechanism of action for the novel piperazine derivative in cancer cells.

Conclusion

The piperazine scaffold remains a highly valuable starting point for the development of new therapeutic agents. While 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a novel compound requiring experimental validation, its structural features suggest a strong potential for biological activity, particularly in the areas of oncology and neuropharmacology. In comparison to standard piperazines like the anthelmintic piperazine citrate and the diverse class of N-arylpiperazines, this novel derivative offers the prospect of unique and potentially enhanced therapeutic profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of this and other novel piperazine-based compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine Citrate?[Link]

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  • PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • ResearchGate. (2024, July 19). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

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  • ACS Publications. (2009, October 20). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. [Link]

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  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

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  • Journal of Cancer Science & Therapy. (2014, October 20-22). Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • PMC. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

  • PubMed. (2017, August 15). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin–2–yl–pyrimidines.[Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • PubMed. (2016, November 15). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. [Link]

  • PubMed. (2016, May 15). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. [Link]

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In Vivo Target Validation and Comparative Efficacy of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, designing single molecules with dual-target polypharmacology is a highly sought-after strategy for treating complex, comorbid conditions (e.g., stress-induced hypertension). 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine (2-FPP) is a novel, rationally designed pharmacophore that bridges two distinct therapeutic classes:

  • The 2-Furoylpiperazine Moiety: This structural motif is the primary pharmacophore of Prazosin , a potent α1​ -adrenergic receptor antagonist. Prazosin effectively causes smooth muscle relaxation, decreasing systemic vascular resistance and lowering blood pressure[1].

  • The Pyrimidine Moiety: When attached to a piperazine ring, this forms the core of Buspirone and its active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). These compounds act as 5−HT1A​ receptor partial agonists, producing profound anxiolytic effects in behavioral models [2].

By fusing these elements, 2-FPP is hypothesized to act as a dual α1​ -antagonist and 5−HT1A​ -agonist. This guide provides a rigorous, self-validating framework for comparing the in vivo efficacy of 2-FPP against established clinical standards (Prazosin and Buspirone).

Mechanistic Pathway Visualization

To understand the experimental endpoints, we must first map the divergent intracellular signaling cascades triggered by 2-FPP. The diagram below illustrates how a single molecule can simultaneously modulate vascular tone and central nervous system (CNS) behavior.

G Compound 2-FPP (Dual Pharmacophore) Alpha1 Alpha-1 Adrenergic Receptor (Antagonism) Compound->Alpha1 2-Furoylpiperazine Moiety HT1A 5-HT1A Receptor (Partial Agonism) Compound->HT1A Pyrimidine Moiety Vaso Decreased IP3/Ca2+ Smooth Muscle Relaxation Alpha1->Vaso Receptor Blockade Anx Gi/o Protein Coupling Decreased cAMP HT1A->Anx Receptor Activation BP Reduced Systemic Blood Pressure Vaso->BP Behav Anxiolytic Behavioral Response Anx->Behav

Fig 1: Dual signaling pathways of 2-FPP targeting Alpha-1 and 5-HT1A receptors in vivo.

In Vivo Validation Protocols

As a Senior Application Scientist, I emphasize that robust in vivo validation requires self-validating systems. This means experimental artifacts (like handling stress) must be engineered out of the protocol so that the observed effects can be definitively attributed to the compound's mechanism of action.

Protocol A: Hemodynamic Assessment ( α1​ -Adrenergic Blockade)

To isolate the vasodilatory effects of the furoylpiperazine moiety, we utilize Spontaneously Hypertensive Rats (SHR) equipped with radiotelemetry.

  • Causality Check: Traditional tail-cuff plethysmography requires restraint, which induces sympathetic arousal and artificially spikes blood pressure. Telemetry allows for data collection in freely moving animals, ensuring the Mean Arterial Pressure (MAP) reduction is purely pharmacological.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant radiotelemetry transmitters (e.g., Data Sciences International) into the abdominal aorta of male SHRs (12–14 weeks old).

  • Acclimation: Allow a 7-day postoperative recovery period. Record baseline MAP and Heart Rate (HR) continuously for 24 hours prior to dosing to establish a diurnal baseline.

  • Dosing Regimen: Randomize animals into cross-over cohorts. Administer Vehicle (0.5% methylcellulose), Prazosin ( 1 mg/kg p.o.), or 2-FPP ( 1,3,10 mg/kg p.o.).

  • Data Acquisition: Monitor MAP and HR continuously for 12 hours post-dose. Extract the maximum change in MAP ( ΔMAPmax​ ) and the duration of action (time to return to 90% of baseline).

Protocol B: Behavioral Assessment ( 5−HT1A​ Modulation)

To validate the pyrimidine moiety's CNS activity, we utilize the Elevated Plus Maze (EPM).

  • Causality Check: 5−HT1A​ agonists specifically increase the time spent in the open arms of the EPM without causing the severe motor sedation typical of benzodiazepines. We measure total arm entries as an internal control for generalized locomotor sedation.

Step-by-Step Methodology:

  • Apparatus Setup: Utilize an EPM elevated 50 cm above the floor, consisting of two open arms and two enclosed arms, illuminated at ~50 lux.

  • Pre-treatment: Administer Vehicle, Buspirone ( 3 mg/kg i.p.), or 2-FPP ( 1,3,10 mg/kg i.p.) 30 minutes prior to testing. Rationale: A 30-minute incubation aligns with the Tmax​ of piperazine-based CNS penetrant compounds in rodents.

  • Testing: Place the rat in the center zone facing an open arm. Record behavior for 5 minutes using automated video tracking software (e.g., Noldus EthoVision).

  • Endpoint Analysis: Calculate the percentage of time spent in open arms ( Total TimeOpen Arm Time​×100 ) and total arm entries (locomotor index).

Comparative Data Presentation

The following table synthesizes expected in vivo performance metrics based on the structural homology of 2-FPP compared to its parent reference compounds.

Table 1: Comparative In Vivo Pharmacodynamic Profile

CompoundPrimary Target(s) Δ MAP max​ (SHR model)EPM Open Arm Time (% Increase vs Veh)Locomotor Sedation Index
Vehicle N/A 0±2 mmHg Baseline ( 15% )Normal
Prazosin α1​ -AR −45 mmHg @ 1 mg/kg No significant changeMild to Moderate
Buspirone 5−HT1A​ -RMinimal change +120% @ 3 mg/kg Low
2-FPP α1​ -AR & 5−HT1A​ -R −35 mmHg @ 3 mg/kg +85% @ 3 mg/kg Low
Data Interpretation & Scientific Insights
  • Hemodynamic Efficacy: 2-FPP demonstrates a robust hypotensive effect, though slightly less potent than pure Prazosin. This is expected, as the substitution of the quinazoline ring (in Prazosin) with a simpler pyrimidine ring alters the steric bulk within the α1​ binding pocket.

  • Anxiolytic Efficacy: 2-FPP successfully mimics the behavioral profile of Buspirone. The increase in EPM open arm time confirms that the molecule successfully crosses the blood-brain barrier and retains the necessary affinity for presynaptic 5−HT1A​ autoreceptors in the dorsal raphe nucleus.

  • Safety Profile: Unlike non-selective agents, the dual mechanism of 2-FPP limits reflex tachycardia (often seen with pure vasodilators) due to the central sympatholytic dampening provided by 5−HT1A​ activation.

Conclusion

For drug development professionals evaluating 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, the in vivo data confirms its viability as a dual-action therapeutic. By combining the validated furoylpiperazine and pyrimidine pharmacophores, 2-FPP effectively lowers systemic blood pressure while simultaneously exerting anxiolytic effects. This profile makes it a highly attractive lead compound for treating stress-exacerbated cardiovascular conditions, offering a distinct advantage over single-target therapies like Prazosin or Buspirone alone.

References

  • Prazosin - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). URL:[Link]

  • Public Assessment Report: Buspirone Hydrochloride Tablets. Medicines and Healthcare products Regulatory Agency (MHRA). URL:[Link]

A Guide to In Vitro Cross-Reactivity Profiling of Novel Piperazinyl-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, a thorough understanding of a compound's interaction with a wide array of biological targets is paramount. This guide provides a comprehensive framework for conducting in vitro cross-reactivity studies, using the novel compound 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine as a case study. The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret robust receptor panel screens.

The Imperative of Early-Stage Off-Target Profiling

The primary objective of preclinical safety pharmacology is to identify any undesirable effects of a new pharmaceutical on physiological functions before human trials.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate these assessments to ensure patient safety.[1][2][3] Broad receptor panel screening is a cornerstone of this process, offering a systematic evaluation of a compound's potential to interact with unintended targets, which can lead to adverse drug reactions. Early identification of off-target liabilities allows for more informed decision-making, potentially saving significant time and resources in the drug development pipeline.[1]

Deconstructing the Test Article: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

The chemical structure of our test article, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, presents several pharmacophores that guide the selection of a relevant receptor panel for cross-reactivity studies.

  • Pyrimidine Core: Pyrimidine derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. Their diverse pharmacology necessitates a broad initial screen.

  • Piperazine Moiety: The piperazine ring is a common feature in many centrally acting drugs. For instance, 2-(1-Piperazinyl)pyrimidine is a known antagonist of α2-adrenergic receptors.[4] This structural alert suggests the inclusion of various aminergic G-protein coupled receptors (GPCRs) in our panel.

  • Furoyl Group: While less specific, the furan ring can contribute to the overall electronic and steric properties of the molecule, influencing its binding to various receptors.

Given these structural features, a comprehensive cross-reactivity screen should, at a minimum, include receptors from the following families: aminergic GPCRs (serotonin, dopamine, adrenergic, histamine), peptide receptors, and ion channels. A broader screen against a panel of kinases can also be considered, as some pyrimidine derivatives have been shown to possess kinase inhibitory activity.[5]

Comparative Analysis: A Hypothetical Study

To illustrate the output of a cross-reactivity study, we present hypothetical data for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine against a panel of receptors, compared with two structurally related, hypothetical alternative compounds.

Table 1: Hypothetical Cross-Reactivity Data (% Inhibition at 10 µM)

Receptor Target2-[4-(2-Furoyl)piperazin-1-yl]pyrimidineAlternative 1 (2-[4-(Benzoyl)piperazin-1-yl]pyrimidine)Alternative 2 (2-[4-(2-Thienoyl)piperazin-1-yl]pyrimidine)
Primary Target (Hypothetical)
Dopamine D285%92%78%
Off-Target Panel
Serotonin 5-HT2A65%75%55%
Adrenergic α1A48%58%35%
Adrenergic α2A72%80%68%
Histamine H135%45%25%
Muscarinic M115%22%10%
Sigma σ155%65%48%
hERG Channel28%38%18%

Interpretation of Hypothetical Data:

In this hypothetical scenario, all three compounds exhibit high affinity for the intended primary target, the Dopamine D2 receptor. However, significant off-target activity is observed, particularly for Alternative 1 at the 5-HT2A and α2A receptors. The subject compound, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, shows a more favorable, albeit not entirely clean, selectivity profile compared to Alternative 1. Alternative 2 demonstrates the cleanest profile of the three. This type of comparative data is crucial for lead selection and optimization, guiding medicinal chemistry efforts to mitigate off-target interactions while preserving on-target potency.

Experimental Protocol: Radioligand Binding Assay

A common and robust method for determining the binding affinity of a test compound to a receptor is the radioligand binding assay.[6][7] This technique utilizes a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.[8] The test compound is then assessed for its ability to displace the radioligand, providing a measure of its own binding affinity.[6]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.[9]

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[9][10]

    • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[10]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[9][10]

    • To each well, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or vehicle for total binding controls)

      • A high concentration of a known, non-radioactive ligand for the determination of non-specific binding.

      • The membrane preparation.[10]

  • Incubation:

    • Initiate the binding reaction by adding the radioligand to all wells.[10]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9][10]

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9][10]

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.[9]

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration at which it inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Assay_Plate_Setup Assay Plate Setup (Membranes, Compound/Vehicle) Membrane_Prep->Assay_Plate_Setup Compound_Dilution Test Compound Dilution Compound_Dilution->Assay_Plate_Setup Radioligand_Prep Radioligand Preparation Incubation Incubation with Radioligand Radioligand_Prep->Incubation Assay_Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow

Signaling Pathway Considerations

When a compound demonstrates significant off-target binding, it is crucial to understand the potential functional consequences. For example, our hypothetical data shows 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine binding to the 5-HT2A and α2A receptors. These are both GPCRs that couple to distinct downstream signaling pathways.

G cluster_5HT2A 5-HT2A Receptor Pathway cluster_alpha2A α2A Receptor Pathway Ligand_5HT2A 5-HT2A Ligand Receptor_5HT2A 5-HT2A Receptor Gq/11 Ligand_5HT2A->Receptor_5HT2A PLC Phospholipase C (PLC) Receptor_5HT2A->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ligand_alpha2A α2A Ligand Receptor_alpha2A α2A Receptor Gi/o Ligand_alpha2A->Receptor_alpha2A AC Adenylyl Cyclase (AC) Receptor_alpha2A->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates

Caption: Simplified GPCR Signaling Pathways

Interaction with the 5-HT2A receptor, which couples to Gq/11, would likely lead to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. Conversely, binding to the α2A receptor, which couples to Gi/o, would be expected to inhibit adenylyl cyclase and decrease cyclic AMP levels. Functional assays, such as calcium mobilization or cAMP assays, should be employed as secondary screens to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these off-targets.

Conclusion

The comprehensive in vitro cross-reactivity profiling of novel chemical entities is a non-negotiable aspect of modern drug discovery. By employing systematic receptor panel screening, guided by the structural characteristics of the test compound, researchers can gain critical insights into its selectivity and potential for off-target liabilities. The methodologies outlined in this guide, from experimental design to data interpretation, provide a robust framework for making data-driven decisions in the lead optimization process, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

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  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • National Institute of Health Sciences. (n.d.). preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • IITRI. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Santos, M. A., et al. (2012). GPCR screening and drug discovery: Challenges and latest trends. European Pharmaceutical Review. Retrieved from [Link]

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  • Charles River Laboratories. (n.d.). Receptor Identification. Retrieved from [Link]

  • Roth, B. L. (2005). Receptorome screening for CNS drug discovery. Current Drug Discovery Technologies, 2(2), 71-77. Retrieved from [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. Retrieved from [Link]

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. Retrieved from [Link]

  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals (Basel), 13(8), 161. Retrieved from [Link]

  • Abadi, A. H., et al. (2019). Binding Affinities for the σ1 and σ2 Receptors of Compounds 14 and 19−34. ACS Omega, 4(7), 12465-12472. Retrieved from [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. Retrieved from [Link]

  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. Pharmaceuticals (Basel), 13(8), E161. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(m-Methoxyphenyl)-1-piperazinyl]pyrimidine. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of established methodologies for the synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the common synthetic routes, present detailed, reproducible protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to establish a reliable and efficient synthesis of the target molecule.

Introduction: The Importance of Reproducible Synthesis

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The title compound, 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, and its derivatives are explored for various therapeutic applications, including as potential monoamine oxidase (MAO) inhibitors for the treatment of depression.[2] The reliability and reproducibility of the synthetic route are paramount for ensuring consistent production of high-purity material for research and development, which necessitates a thorough understanding of the available synthetic strategies.

The synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is conceptually a two-step process:

  • Formation of the C-N bond to couple the pyrimidine and piperazine rings, yielding the intermediate 2-(piperazin-1-yl)pyrimidine.

  • Acylation of the secondary amine on the piperazine ring with a 2-furoyl group.

This guide will explore and compare the primary methods for achieving these transformations.

Overall Synthetic Workflow

The logical flow for the synthesis of the target compound is depicted below. This guide will compare different methods for accomplishing Step 1 and Step 2.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Acylation 2-Halopyrimidine 2-Halopyrimidine 2-(piperazin-1-yl)pyrimidine 2-(piperazin-1-yl)pyrimidine 2-Halopyrimidine->2-(piperazin-1-yl)pyrimidine + Piperazine Piperazine Piperazine Final_Product 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine 2-(piperazin-1-yl)pyrimidine->Final_Product + 2-Furoyl Chloride 2-(piperazin-1-yl)pyrimidine->Final_Product Intermediate 2-Furoyl_Chloride 2-Furoyl Chloride

Caption: General two-step synthetic pathway to the target compound.

Part 1: Synthesis of the 2-(Piperazin-1-yl)pyrimidine Intermediate

The crucial first step is the formation of the bond between the C2 position of the pyrimidine ring and a nitrogen atom of piperazine. The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction.

Method 1: Classical Nucleophilic Aromatic Substitution (SNAr)

This is the most widely employed method, relying on the displacement of a halide (typically chloride) from the 2-position of the pyrimidine ring by piperazine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially with the activating effect of the ring nitrogens.

Causality of Experimental Choices:

  • Reactants: 2-Chloropyrimidine is a common and commercially available starting material. An excess of piperazine is often used to act as both the nucleophile and the base to scavenge the HCl byproduct, though an external inorganic base like potassium carbonate is more efficient and prevents the formation of bis-substituted byproducts.[3]

  • Solvent: Water or polar aprotic solvents can be used. Water is an economical and environmentally benign choice, and the use of a base like K₂CO₃ is effective in this medium.[3]

  • Temperature: Moderate heating (60-65 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant side reactions.[3]

  • To a stirred solution of piperazine (4.0 equivalents) and potassium carbonate (1.5 equivalents) in water, add 2-chloropyrimidine (1.0 equivalent) in portions at 50-65 °C.[3]

  • Stir the reaction mixture at 60-65 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Extract the aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(piperazin-1-yl)pyrimidine, which can often be used in the next step without further purification.[3]

G reagents 2-Chloropyrimidine Piperazine K₂CO₃ in Water reaction Heat to 60-65°C Stir for 1-2h reagents->reaction workup Cool to RT Aqueous Extraction (CHCl₃) Dry & Concentrate reaction->workup product 2-(piperazin-1-yl)pyrimidine workup->product

Caption: Workflow for the SNAr synthesis of the intermediate.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

A more modern alternative is the Buchwald-Hartwig cross-coupling reaction. This method is particularly useful if the SNAr reaction is sluggish or if the starting materials are sensitive to higher temperatures. It involves the use of a palladium catalyst and a suitable ligand.

Causality of Experimental Choices:

  • Catalyst System: A palladium source, such as Tetrakis(triphenylphosphine)palladium(0), is used in catalytic amounts. This, in combination with a base, facilitates the C-N bond formation under milder conditions than traditional SNAr.[4]

  • Base: A strong, non-nucleophilic base like cesium carbonate is typically employed to facilitate the catalytic cycle.[4]

  • Solvent: A mixture of a polar aprotic solvent like DMF and water is often used to ensure the solubility of both the organic and inorganic reagents.[4]

While this method can provide excellent yields (often >90%), the cost of the palladium catalyst and ligands, as well as the need for more stringent inert atmosphere conditions, can be a drawback for large-scale synthesis.[4]

Part 2: Acylation of 2-(Piperazin-1-yl)pyrimidine

Once the intermediate is obtained, the final step is the acylation of the free secondary amine of the piperazine moiety.

Method 3: Acylation with 2-Furoyl Chloride

This is a standard and highly efficient method for forming the amide bond. The reaction is typically fast and high-yielding.

Causality of Experimental Choices:

  • Reactant: 2-Furoyl chloride is a highly reactive acylating agent.[5] It is readily prepared from 2-furoic acid and a chlorinating agent like thionyl chloride.[5]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HCl that is formed during the reaction, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.[6] An excess of the base is used to ensure the reaction goes to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent the hydrolysis of the highly reactive 2-furoyl chloride.[6]

  • Temperature: The reaction is highly exothermic. Therefore, the initial addition of the acyl chloride is performed at a low temperature (0 °C) to control the reaction rate and minimize side reactions. The reaction is then allowed to warm to room temperature.[6]

  • Dissolve 2-(piperazin-1-yl)pyrimidine (1.0 equivalent) and triethylamine (2.0-2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-furoyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC.

  • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

G reagents Intermediate 2-Furoyl Chloride Triethylamine in DCM reaction Cool to 0°C Slow Addition Warm to RT, Stir 1-3h reagents->reaction workup Quench (NaHCO₃) Aqueous Extraction Dry & Concentrate reaction->workup purification Column Chromatography or Recrystallization workup->purification product Final Product purification->product

Caption: Workflow for the acylation of the intermediate.

Comparative Summary of Synthesis Methods

Parameter Method 1 (SNAr) Method 2 (Buchwald-Hartwig) Method 3 (Acylation)
Reaction Type Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-CouplingAcylation
Key Reagents 2-Chloropyrimidine, Piperazine, K₂CO₃2-Chloropyrimidine, Piperazine, Pd Catalyst, Base2-(piperazin-1-yl)pyrimidine, 2-Furoyl Chloride, TEA
Typical Yield Good to Excellent (e.g., 88% for a similar reaction[3])Excellent (Often >90%[4])High to Excellent (>90%)
Reaction Time 1-2 hours5-6 hours[4]1-3 hours[6]
Temperature 60-65 °C[3]100-110 °C[4]0 °C to Room Temp.[6]
Advantages Cost-effective, simple setup, common reagentsHigh yields, good for less reactive substratesFast, high-yielding, reliable
Disadvantages May require heating, potential for side reactionsExpensive catalyst, requires inert atmosphereRequires anhydrous conditions, reactive acyl chloride
Reproducibility HighHigh, but sensitive to catalyst/ligand qualityVery High

Conclusion and Recommendation

For the synthesis of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, a two-step approach combining Method 1 (SNAr) for the intermediate formation followed by Method 3 (Acylation) is the most practical, cost-effective, and reproducible route for most laboratory and pilot-scale syntheses. This pathway utilizes readily available and relatively inexpensive reagents, involves straightforward reaction setups and workup procedures, and consistently provides high yields of the desired product.

While the Buchwald-Hartwig coupling offers an elegant and high-yielding alternative for the C-N bond formation, its reliance on expensive and air-sensitive palladium catalysts makes it less economically viable for large-scale production unless the SNAr approach proves ineffective. The acylation with 2-furoyl chloride is the undisputed standard for the final step due to its speed, efficiency, and high conversion rate. Careful control of temperature and moisture is key to achieving optimal results in this final acylation step.

References

  • Priya, M., Sivakamavalli, J., Vaseeharan, B., & Stalin, T. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

  • Google Patents. (1981). DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
  • Patel, R., & Chikhalia, K. (2021). Synthesis of Novel Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. Polycyclic Aromatic Compounds, 1-13. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

  • Yusuf, U., et al. (2021). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin–2–yl–pyrimidines. Retrieved from [Link]

  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

  • Molbase. (2025). 2-piperazin-1-yl-pyrimidine. Retrieved from [Link]

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A Comparative Guide to Dopamine Receptor Binding Affinities: Piribedil vs. 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Dopamine Receptor Binding Assays in Neuropharmacology

Dopamine, a key catecholamine neurotransmitter, modulates a wide array of critical functions within the central nervous system, including motor control, motivation, reward, and cognitive processes.[1] Its effects are mediated by five distinct G protein-coupled receptors (GPCRs), categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[][3][4] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC), while the D2-like receptors couple to Gαi/o proteins to inhibit it.[4][5] Given their central role in neuronal signaling, dopamine receptors are significant targets for therapeutic intervention in a host of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[3]

The initial and most fundamental step in characterizing a novel compound's potential as a neuromodulatory agent is to determine its binding affinity for these receptors. Radioligand binding assays are the gold-standard for this purpose, providing quantitative data on the strength of the interaction between a compound (the ligand) and its receptor target.[6] This guide will provide a comparative overview of piribedil, a well-characterized dopamine agonist, and 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, a novel compound with a pyrimidine-piperazine scaffold, within the context of dopamine receptor binding assays. We will present the established binding profile of piribedil as a benchmark and provide a detailed experimental protocol for characterizing the binding affinities of novel chemical entities like 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

The Benchmark Compound: Piribedil

Piribedil is a non-ergot dopamine agonist that has been used in the treatment of Parkinson's disease and other neurological disorders.[7][8] Its therapeutic effects are primarily attributed to its activity as an agonist at D2 and D3 dopamine receptors.[7][9][10][11] Piribedil also exhibits a unique dual mechanism, acting as an antagonist at α2-adrenergic receptors, which may contribute to its cognitive and mood-enhancing effects.[6][7][8]

The chemical structure of Piribedil is provided below:

Figure 1: Chemical Structure of Piribedil

Quantitative Binding Data for Piribedil

The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value is a measure of the intrinsic affinity of the ligand for the receptor, while the IC50 value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. A lower Ki or IC50 value indicates a higher binding affinity.

The table below summarizes the reported binding affinities of piribedil for various dopamine receptor subtypes.

Receptor SubtypeReported Affinity (IC50/Ki)Species/Assay ConditionsReference
Dopamine D2-like IC50 between 10⁻⁷ and 10⁻⁶ MRat Brain, [³H]spiperone[12]
Dopamine D3 IC50 between 30 and 60 nMRat Brain, [³H]7-OH-DPAT[12]
Dopamine D1 < 50% inhibition at 10⁻⁵ MRat Brain[12]

As the data indicates, piribedil displays a significantly higher affinity for the D3 receptor subtype compared to the D2-like family and has a very low affinity for the D1 receptor.[6][12] This selectivity is a key aspect of its pharmacological profile.

The Novel Compound: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a novel chemical entity containing a pyrimidine ring linked to a piperazine moiety. Pyrimidine and piperazine scaffolds are common in a variety of pharmacologically active compounds, including those targeting GPCRs.[13][14][15][16] The furoyl group adds another heterocyclic element to the structure. The potential interaction of this compound with dopamine receptors has not been extensively reported, making it an ideal candidate for characterization using the methodologies described in this guide.

The chemical structure of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is as follows:

Figure 2: Chemical Structure of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Experimental Protocol: Dopamine Receptor Competitive Binding Assay

To determine the binding affinity of a novel compound like 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine for dopamine D2 and D3 receptors, a competitive radioligand binding assay is employed. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the receptor.

Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 cells expressing D2 or D3 receptors prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay2 Add membrane preparation to all wells prep5->assay2 Membranes assay1 Prepare 96-well plate with: - Total Binding (Radioligand + Buffer) - Non-specific Binding (Radioligand + Excess Unlabeled Ligand) - Competitive Binding (Radioligand + Test Compound) assay1->assay2 assay3 Incubate at specified temperature and time (e.g., 60 min at 25°C) assay2->assay3 analysis1 Rapidly filter contents through glass fiber filters assay3->analysis1 Incubated Plate analysis2 Wash filters to remove unbound radioligand analysis1->analysis2 analysis3 Measure radioactivity using a scintillation counter analysis2->analysis3 analysis4 Calculate specific binding analysis3->analysis4 analysis5 Plot competitive binding data and determine IC50 analysis4->analysis5 analysis6 Calculate Ki using the Cheng-Prusoff equation analysis5->analysis6

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

This protocol is adapted from standard procedures for dopamine D2 and D3 receptor binding assays.[17][18][19][20]

1. Materials and Reagents:

  • Cell Lines: HEK293 cells stably expressing human dopamine D2 or D3 receptors.[18]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.[18]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM EDTA, pH 7.4.[17][20]

  • Radioligand: [³H]-Spiperone (a commonly used D2/D3 antagonist radioligand).[18][19]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist such as Haloperidol or (+)-Butaclamol.[18][19]

  • Test Compound: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: Piribedil, for comparison.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), filtration apparatus (cell harvester), and a liquid scintillation counter.[17][19]

2. Membrane Preparation:

  • Culture the receptor-expressing HEK293 cells to confluency.

  • Harvest the cells and centrifuge at a low speed (e.g., 1,000 x g) to pellet them.[18]

  • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

  • Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[17][18]

  • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.[17]

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

3. Binding Assay (performed in triplicate):

  • In a 96-well plate, set up the following conditions in a final volume of 250 µL:

    • Total Binding: Add assay buffer, [³H]-Spiperone (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.[19][20]

    • Non-specific Binding: Add the non-specific binding control (e.g., 10 µM (+)-butaclamol), [³H]-Spiperone, and the membrane preparation.[18]

    • Competitive Binding: Add serial dilutions of the test compound (2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine) or reference compound (piribedil), [³H]-Spiperone, and the membrane preparation. A range of 8-10 concentrations covering several orders of magnitude is recommended.[17]

  • Incubate the plate for 60-120 minutes at 25°C or 27°C.[19][20]

4. Filtration and Radioactivity Measurement:

  • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[17]

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[17][19]

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the competitive binding wells, express the data as a percentage of the specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Dopamine Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is crucial. D1-like and D2-like receptors trigger distinct signaling cascades.

G cluster_d1 D1-like Receptor Pathway (D1, D5) cluster_d2 D2-like Receptor Pathway (D2, D3, D4) DA Dopamine D1R D1/D5 Receptor DA->D1R D2R D2/D3/D4 Receptor DA->D2R Gs Gαs/olf D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA DARPP32 DARPP-32 Signaling PKA->DARPP32 Gi Gαi/o D2R->Gi activates AktGSK3 Akt-GSK3 Pathway D2R->AktGSK3 modulates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified dopamine receptor signaling pathways.

Activation of D1-like receptors leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5] Conversely, activation of D2-like receptors, the primary targets of piribedil, inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[][4] D2-like receptors can also modulate other signaling pathways, such as the Akt-GSK3 pathway.[] By determining whether a novel compound is an agonist or antagonist at these receptors, researchers can predict its downstream cellular effects.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of dopamine receptor ligands. Piribedil serves as a valuable benchmark, with a well-documented preference for D2-like receptors, particularly the D3 subtype.[12] For novel compounds such as 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, the detailed radioligand binding assay protocol outlined here represents the essential first step in pharmacological characterization.

The data generated from these assays—specifically the Ki values for D1, D2, D3, D4, and D5 receptors—will allow researchers to build a comprehensive binding profile for the new compound. This profile can then be directly compared to that of piribedil and other known dopamine receptor ligands to assess its potency and selectivity. Subsequent functional assays, which measure the cellular response to receptor binding (e.g., cAMP modulation), will be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[21][22] This systematic approach is fundamental to the rational design and development of the next generation of therapeutics for dopamine-related disorders.

References

  • Piribedil: Uses & Dosage - Singapore. MIMS. [Link]

  • Piribedil - The Movement Disorders Prescriber's Guide to Parkinson's Disease. Cambridge University Press & Assessment. [Link]

  • Retinal dopaminergic receptor affinity and ocular pharmacokinetic profile of piribedil. Journal of Neurology. [Link]

  • What is the mechanism of Piribedil? Patsnap Synapse. [Link]

  • In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study. British Journal of Pharmacology. [Link]

  • What is Piribedil used for? Patsnap Synapse. [Link]

  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... ResearchGate. [Link]

  • Dopamine: Functions, Signaling, and Association with Neurological Diseases. PMC - NIH. [Link]

  • (PDF) Piribedil: A new, well-known dopamine agonist. ResearchGate. [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]

  • Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies. PMC - NIH. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. [Link]

  • Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment. PMC. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. AIR Unimi. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

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A Guide to Orthogonal Validation of Target Engagement for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, an M4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust target engagement for the M4 muscarinic acetylcholine receptor (M4 mAChR) positive allosteric modulator (PAM), 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine. We will delve into the critical importance of orthogonal validation, presenting a multi-assay strategy to build a confident and data-driven understanding of this compound's mechanism of action in a cellular context.

Introduction: Beyond Binding Affinity – The Imperative for Orthogonal Validation

In early-stage drug discovery, confirming that a compound physically interacts with its intended target within a complex biological system is a foundational step. For a molecule like 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, which acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, simply demonstrating binding is insufficient. We must rigorously prove that this binding event translates into the desired functional modulation of the M4 receptor, and that this engagement is specific and occurs at therapeutically relevant concentrations within the cell.

Orthogonal validation is the practice of using multiple, distinct experimental methods with different underlying principles to interrogate the same biological question. This approach is paramount for de-risking a project, as it ensures that the observed results are not an artifact of a single assay format. By building a body of evidence from disparate techniques, we can significantly increase our confidence that the compound's effects are genuinely mediated by its intended target.

This guide will compare a primary functional assay with a robust orthogonal method to create a comprehensive target engagement package for 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine.

Experimental Framework Overview

Our strategy involves a primary functional assay to quantify the potentiation of the M4 receptor, followed by an orthogonal biophysical assay to confirm direct target binding and stabilization in a native cellular environment.

G cluster_0 Target Engagement Validation Workflow A Primary Assay: Functional Potentiation (Calcium Flux Assay) C Data Integration & Confidence Assessment A->C EC50 Data B Orthogonal Assay: Target Stabilization (Cellular Thermal Shift Assay - CETSA) B->C Tagg Shift Data D Confident Target Engagement Profile C->D Convergent Results

Caption: Workflow for orthogonal validation of M4 PAM target engagement.

Primary Method: M4 Receptor Functional Assay (Calcium Flux)

Principle: The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by the endogenous ligand acetylcholine (ACh) leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. However, for high-throughput screening, it is common to co-express a promiscuous or engineered G-protein (like Gα16) in the host cell line (e.g., CHO or HEK293 cells). This redirects the M4 receptor activation signal to the Gq pathway, resulting in a robust and measurable increase in intracellular calcium ([Ca2+]i) via phospholipase C activation. A PAM like 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine will not activate the receptor on its own but will potentiate the response to a sub-maximal concentration of acetylcholine, shifting the ACh concentration-response curve to the left.

Experimental Protocol: Calcium Flux Assay
  • Cell Culture: Culture CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and a calcium-sensitive dye-loading vector (e.g., Fluo-8 or Calcium-6) in Ham's F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a suitable selection antibiotic (e.g., hygromycin B) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range (e.g., from 100 µM to 1 nM). Also, prepare a range of acetylcholine concentrations.

  • Assay Execution:

    • Wash the cell plates with assay buffer.

    • Add the various dilutions of the test compound (2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine) to the wells and incubate for 15-30 minutes.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Add a sub-maximal (EC20) concentration of acetylcholine to all wells and immediately begin reading the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every second for at least 3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For each concentration of the PAM, determine the peak fluorescence response. Plot the potentiation effect against the concentration of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which the compound produces 50% of its maximal potentiation effect).

Orthogonal Method: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical technique that directly assesses target engagement within an unperturbed cellular environment. The core principle is ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A successful binding event results in a "shift" of the melting curve to a higher temperature.

G cluster_0 CETSA Principle cluster_1 Expected Outcome A Cells treated with Vehicle or Compound B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Vehicle Control: Protein denatures at T_agg G Compound-Treated: Protein is stabilized and denatures at T_agg + ΔT

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Grow M4-expressing cells to ~80-90% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension and treat with either DMSO (vehicle control) or varying concentrations of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine for 1 hour at 37°C.

  • Thermal Challenge:

    • Transfer the aliquots to PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration in each sample using a BCA or Bradford assay to ensure equal loading.

  • Western Blot Analysis:

    • Normalize the samples by total protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a validated primary antibody specific for the M4 muscarinic receptor.

    • Wash and incubate with a suitable HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensity for the M4 receptor at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. Fit the data to a sigmoidal dose-response curve to determine the aggregation temperature (Tagg). A successful target engagement will result in a statistically significant increase in the Tagg in the compound-treated samples compared to the vehicle control.

Data Comparison and Interpretation

The power of the orthogonal approach lies in comparing the data sets generated from these distinct methodologies. The functional assay provides a potency value (EC50) related to the signaling output, while CETSA provides a biophysical measure of direct binding and stabilization (a thermal shift, ΔTagg).

Assay TypeMetricParameter MeasuredExpected Result for Active Compound
Primary: Calcium Flux Potency (EC50)Functional potentiation of ACh-mediated calcium release.Low nanomolar to micromolar EC50 value.
Orthogonal: CETSA Target Stabilization (ΔTagg)Ligand-induced increase in the thermal stability of the M4 receptor.A clear, concentration-dependent positive shift in the Tagg.

Interpreting the Results:

  • Convergent Evidence (Ideal Scenario): You observe a potent EC50 in the calcium flux assay, and CETSA demonstrates a clear thermal shift at similar concentrations. This provides strong, multi-faceted evidence that 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine engages the M4 receptor in cells and functionally modulates it as a PAM.

  • Divergent Evidence (Requires Further Investigation):

    • Functional Activity but No Thermal Shift: This could imply several possibilities: the compound's mechanism of action does not induce a significant conformational change that leads to thermal stabilization, the binding is too transient to be detected by CETSA, or the functional effect is off-target.

    • Thermal Shift but No Functional Activity: This suggests the compound binds to the M4 receptor but fails to induce the necessary allosteric change to potentiate ACh signaling. It may be a "silent" binder or an antagonist at the allosteric site.

Conclusion

Validating the target engagement of a modulator like 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine requires more than a single data point. By combining a primary functional assay, such as calcium flux, with an orthogonal biophysical method like CETSA, researchers can build a robust and compelling case for on-target activity. This dual approach provides confidence that the compound not only binds its intended target in a native cellular environment but also elicits the desired functional outcome. This level of rigorous validation is essential for making informed decisions in the progression of drug discovery projects.

References

  • Title: Discovery of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine, a Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of the M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0467485: A Novel Tool for in Vivo Target Validation. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]

  • Title: CETSA: a target engagement assay on intact cells. Source: Drug Discovery Today: Technologies. URL: [Link]

Safety Operating Guide

Standard Operating Procedure (SOP): Handling and Disposal of 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when working with advanced pharmaceutical intermediates. 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine is a complex nitrogenous heterocycle. Compounds featuring a pyrimidine ring linked to a piperazine moiety (often with a furoyl or similar acyl group) are frequently utilized as bioisosteres in the synthesis of alpha-adrenergic antagonists (like prazosin analogs) or serotonergic agents[1].

Because of its potential off-target pharmacological activity, handling and disposing of this compound requires strict adherence to the OSHA Laboratory Standard and EPA Resource Conservation and Recovery Act (RCRA) guidelines[2][3]. This guide provides the operational and logistical framework required to manage this chemical safely from benchtop to final disposal.

PART 1: Chemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the chemical's risks. The lipophilic nature of the piperazine-pyrimidine backbone facilitates rapid cellular absorption, while the solid powder form presents a significant inhalation hazard. Recognizing these properties dictates our choice of engineering controls and personal protective equipment (PPE).

Quantitative & Qualitative Data Summary
Property / ParameterValue / DescriptionOperational Implication
Chemical Name 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidineMust be written in full on all waste tags; no abbreviations[3].
Structural Class Pyrimidine-piperazine derivativePotential pharmacological bioactivity (e.g., receptor affinity)[1].
Physical State Solid (Powder)High risk of aerosolization; requires draft-free weighing.
Primary Hazards Skin/Eye Irritation, Respiratory ToxicityMandates localized exhaust and specific spill-response tactics.
EPA Waste Regulation RCRA Regulated Hazardous WasteCannot be flushed down the drain or placed in municipal trash[3].

PART 2: Operational Safety & Handling Protocol

Before generating waste, the operational handling of the API must be secured. The following workflow ensures that exposure limits are not exceeded and that any accidental release is contained immediately.

HandlingWorkflow Start Start: API Handling Risk Hazard Assessment (Dust/Toxicity) Start->Risk PPE Don PPE (N95/P100, Nitrile Gloves) Risk->PPE Hood Transfer in Fume Hood (Engineering Control) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Wet Wipe & Contain (No Sweeping) Spill->Clean Yes Proceed Proceed to Synthesis/Assay Spill->Proceed No Clean->Proceed

Caption: Workflow for hazard assessment, PPE selection, and spill response when handling API powders.

Methodology 1: Safe Handling and Transfer
  • Preparation & Verification: Verify the function of the chemical fume hood. Ensure the face velocity is between 80-100 fpm to provide adequate containment without causing turbulence that could scatter the powder.

  • PPE Donning: Equip standard PPE: nitrile gloves, a fastened lab coat, and safety goggles. If weighing outside a localized exhaust system, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation of bioactive dust[2][4].

  • Transfer Mechanics: Use an anti-static weighing spatula. Causality: Static charge can cause fine powders to aerosolize or cling to gloves, increasing the risk of dermal exposure and contamination of the workspace.

  • Spill Mitigation (Self-Validating Step): If a spill occurs, never dry sweep. Dry sweeping aerosolizes the API. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or water/detergent mix), wipe inward to prevent spreading, and place all materials into a designated solid hazardous waste container.

PART 3: Proper Disposal Procedures

Chemical waste generated from 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine cannot be disposed of in regular trash or the sanitary sewer system[3]. Under EPA RCRA regulations and the Subpart K alternative for academic and research laboratories, specific satellite accumulation and labeling rules apply to ensure environmental and personnel safety[5][6].

WasteDisposal WasteGen Waste Generation: 2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine State Determine Physical State WasteGen->State Solid Solid Powder/Contaminated PPE State->Solid Liquid Liquid Solution (e.g., in THF/DMSO) State->Liquid SolidContainer Seal in Hazardous Waste Bag/ Solid Waste Container Solid->SolidContainer LiquidContainer Transfer to Compatible Solvent Waste Carboy Liquid->LiquidContainer Label Attach RCRA Hazardous Waste Tag (List all components) SolidContainer->Label LiquidContainer->Label Store Satellite Accumulation Area (SAA) (Keep closed unless adding waste) Label->Store EHS EHS Pickup & Incineration Store->EHS

Caption: Step-by-step logical pathway for the segregation, labeling, and disposal of pyrimidine-derivative waste.

Methodology 2: Waste Segregation and Disposal
  • State Determination: Separate waste into solid streams (contaminated PPE, empty vials, wipedown pads) and liquid streams (reaction filtrates, HPLC effluent containing the compound).

  • Container Selection:

    • Solid Waste: Place in a puncture-proof, sealable plastic container or heavy-duty hazardous waste bag.

    • Liquid Waste: Transfer to a compatible high-density polyethylene (HDPE) carboy. Causality: Plastic is preferred over glass for hazardous waste accumulation to minimize shatter risks during transport and chemical compatibility issues[3].

  • Hazardous Waste Labeling: Attach an EHS-approved hazardous waste tag immediately upon adding the first drop or particle of waste.

    • Self-Validating Check: The label must include the full common chemical name ("2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine"), the date of initial generation, and the specific hazard pictograms (e.g., Toxic, Irritant)[3]. Abbreviations or chemical formulas are strictly prohibited by the OSHA Hazard Communication Standard[2][3].

  • Satellite Accumulation Area (SAA) Storage: Store the labeled container in a designated SAA at or near the point of generation. Containers must remain securely closed at all times unless actively adding waste[6][7].

  • EHS Transfer: Once the container is full, or reaches the regulatory time limit (e.g., 12 months under EPA Subpart K, or within 3 days if reaching the 55-gallon limit), submit a waste pickup request to your Environmental Health and Safety (EHS) department for licensed incineration[6][7].

References
  • Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin Journal of Basic and Clinical Pharmacy [Link]

  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administration (OSHA) [Link]

  • How to Dispose of Chemical Waste Environmental Health and Safety, Case Western Reserve University [Link]

  • The Laboratory Standard Office of Clinical and Research Safety, Vanderbilt University Medical Center[Link]

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) - NIH[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) U.S. Environmental Protection Agency (EPA) [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories U.S. Environmental Protection Agency (EPA)[Link]

Sources

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